molecular formula C5H12ClNO B063651 (Tetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 184950-35-4

(Tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B063651
CAS No.: 184950-35-4
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a valuable chiral amine building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a tetrahydrofuran ring, a privileged scaffold known for its presence in numerous bioactive molecules, fused with a primary amine functional group, making it an ideal synthon for the construction of diverse chemical libraries. Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmaceutical agents, particularly in the development of enzyme inhibitors, receptor modulators, and other small-molecule therapeutics. The tetrahydrofuran moiety contributes to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, in the resulting target compounds. Researchers employ this chiral amine to introduce a rigid, three-dimensional structure into lead molecules, which can be critical for achieving selectivity and potency. The hydrochloride salt ensures excellent stability and handling characteristics for synthetic applications. This compound is strictly for research purposes in laboratory settings, facilitating the exploration of new chemical space and the development of novel therapeutic candidates.

Properties

IUPAC Name

oxolan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUVOFRJAJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590483
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184950-35-4
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and chemical synthesis.[1][2] Its structure, which features a tetrahydrofuran (THF) ring and a primary amine functional group, provides a rigid, polar scaffold that can significantly influence the physicochemical properties, pharmacokinetics, and binding affinity of target molecules.[1][3] This compound serves as a key intermediate in the synthesis of various chemical products, notably in the agricultural and pharmaceutical industries.[2] For instance, it is a precursor in the synthesis of Dinoteturan, a neonicotinoid insecticide.[4][5] Given its importance, unambiguous confirmation of its chemical structure is a critical first step in any research or development endeavor.

This guide provides a comprehensive overview of the analytical techniques and methodologies for the complete structure elucidation of this compound. It is designed to offer not just a procedural checklist, but a deeper understanding of the rationale behind the selection of each technique and the interpretation of the resulting data.

The Strategic Approach to Structure Elucidation

The process of determining the chemical structure of a compound like this compound relies on a synergistic combination of various analytical techniques.[6] The core strategy involves gathering orthogonal pieces of information that, when combined, leave no ambiguity as to the connectivity of atoms and the overall three-dimensional arrangement.

A logical workflow for the structure elucidation is outlined below:

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial steps in structure elucidation focus on determining the elemental composition and identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] For a small molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the molecular formula.[8]

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.[9]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary amine will readily accept a proton to form the [M+H]⁺ ion.

  • Data Analysis: The high-resolution data will provide the exact mass of the [M+H]⁺ ion. This value is then used to calculate the molecular formula using software that compares the experimental mass with theoretical masses of all possible elemental compositions.

Interpreting the Data:

For (Tetrahydrofuran-3-yl)methanamine (the free base, C₅H₁₁NO), the expected monoisotopic mass is 101.0841 g/mol .[10] In the positive ion mode ESI-MS, the protonated molecule [C₅H₁₂NO]⁺ would be observed with a calculated m/z of 102.0919. The presence of a chlorine atom from the hydrochloride salt would be evident in the isotopic pattern, with a characteristic M and M+2 peak ratio of approximately 3:1.

The Nitrogen Rule: A key principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] This provides a quick check for the presence of the single nitrogen atom in the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, which correspond to specific functional groups.[12]

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR):

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Spectral Features and Their Significance:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupSignificance for Structure Confirmation
3300-3500N-H stretchPrimary Amine (-NH₂)The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.[11]
2850-3000C-H stretchAliphatic C-HConfirms the presence of the saturated hydrocarbon portions of the tetrahydrofuran ring and the methylene group.[12]
~1600N-H bendPrimary Amine (-NH₂)Further evidence for the primary amine.
1050-1150C-O-C stretchEtherA strong absorption band in this region is indicative of the C-O-C ether linkage within the tetrahydrofuran ring.[13]

The presence of the hydrochloride salt will influence the N-H stretching region, often causing broadening and a shift to lower wavenumbers due to the formation of the ammonium salt (-NH₃⁺).

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution.[14] It provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical; D₂O will cause the exchange of the amine protons with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.[15]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals.

Predicted ¹H NMR Spectral Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.5-3.9Multiplet4H-CH₂-O-Protons adjacent to the electron-withdrawing oxygen atom are deshielded.
~2.8-3.2Multiplet2H-CH₂-NH₃⁺Protons adjacent to the positively charged nitrogen are deshielded.[15]
~2.5-2.8Multiplet1H-CH-The methine proton on the THF ring.
~1.6-2.2Multiplet2H-CH₂-The remaining methylene group on the THF ring.

Predicted ¹³C NMR Spectral Data (in D₂O):

Chemical Shift (ppm)AssignmentRationale
~65-75-CH₂-O-Carbons bonded to the electronegative oxygen are downfield.
~40-50-CH₂-NH₃⁺Carbon adjacent to the nitrogen is deshielded.[15]
~35-45-CH-The methine carbon of the THF ring.
~25-35-CH₂-The remaining methylene carbon of the THF ring.
Two-Dimensional (2D) NMR: Establishing Connectivity

While 1D NMR provides a foundational map, 2D NMR experiments are essential to definitively connect the pieces of the puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, revealing longer-range connectivity.

The Power of Combined 2D NMR Analysis:

By systematically analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra, the entire molecular framework can be pieced together. For example, a COSY experiment would show correlations between the protons on adjacent carbons within the THF ring. An HSQC spectrum would then link each of these proton signals to their corresponding carbon signals. Finally, an HMBC experiment would show correlations from, for instance, the protons of the -CH₂-NH₃⁺ group to the methine carbon of the THF ring, unequivocally establishing the connection between the aminomethyl group and the ring.

Caption: Visualization of key NMR correlations for structure elucidation.

Part 3: The Definitive Proof - Single-Crystal X-Ray Diffraction

For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the material is chiral, single-crystal X-ray diffraction is the gold standard.[16] This technique provides precise atomic coordinates, bond lengths, and bond angles.

Experimental Protocol:

  • Crystallization: This is often the most challenging step.[16] Slow evaporation of a solution of this compound in a suitable solvent system is a common method.[17]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[18]

Insights Gained from X-Ray Crystallography:

  • Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

  • Stereochemistry: If the starting materials or synthesis are stereospecific, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral center (C3 of the THF ring).

  • Conformation: Reveals the preferred conformation of the tetrahydrofuran ring (e.g., envelope or twist).

  • Intermolecular Interactions: Provides details on hydrogen bonding and other intermolecular interactions within the crystal lattice, which can be important for understanding the solid-state properties of the material.[19]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the strategic application of several powerful analytical techniques. By integrating the data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For ultimate confirmation and detailed three-dimensional information, single-crystal X-ray diffraction provides the definitive proof. This comprehensive approach ensures the scientific integrity of any subsequent research or development activities involving this important chemical building block.

References

A Comprehensive Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride (CAS No. 184950-35-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. Characterized by a rigid tetrahydrofuran (THF) scaffold and a versatile primary amine, this compound offers a unique three-dimensional profile that is increasingly leveraged in the design of novel therapeutics. The THF moiety often enhances physicochemical properties such as solubility and metabolic stability, while the amine serves as a crucial handle for synthetic elaboration. This guide provides an in-depth analysis of the compound's properties, validated synthesis protocols, critical applications in drug discovery, and essential safety protocols, serving as a comprehensive resource for scientists in the field.

Core Chemical and Physical Properties

(Tetrahydrofuran-3-yl)methanamine hydrochloride is the salt form of the free base, (Tetrahydrofuran-3-yl)methanamine. The hydrochloride form often provides superior stability and handling characteristics as a solid. Key properties of the parent compound and its salt are summarized below.

PropertyValueSource
Chemical Name This compoundSynblock[1]
CAS Number 184950-35-4Synblock[1]
Molecular Formula C₅H₁₂ClNOSunway Pharm Ltd[2]
Molecular Weight 137.61 g/mol Sunway Pharm Ltd[2]
Synonyms 3-(Aminomethyl)tetrahydrofuran hydrochloride, Oxolan-3-ylmethanamine hydrochlorideSunway Pharm Ltd[2]
Appearance Typically a solidN/A
Storage Store in a dry, sealed container at room temperature.Sunway Pharm Ltd[2]

Properties of the Free Base (CAS: 165253-31-6):

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[3]
Molecular Weight 101.15 g/mol PubChem[3]
Boiling Point ~156 °Clookchem[4]
Density ~0.967 g/cm³lookchem[4]
Flash Point ~53 °Clookchem[4]
Refractive Index ~1.462lookchem[4]

Synthesis and Purification: A Validated Protocol

The synthesis of (Tetrahydrofuran-3-yl)methanamine is most efficiently achieved via the reductive amination of Tetrahydrofuran-3-carboxaldehyde. This method is noted for its high yield and scalability.

Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This protocol is based on a highly efficient, near-quantitative industrial method.[5]

Causality: Reductive amination is a robust method for forming amines from carbonyl compounds. The process involves the initial formation of an imine intermediate by reacting the aldehyde with ammonia, followed by in-situ reduction to the corresponding primary amine. Raney Nickel is chosen as the catalyst for its high activity in hydrogenating the C=N bond under moderate pressure and temperature, ensuring a high conversion rate. Methanol is an excellent solvent for both the reactants and the ammonia solution.

Step-by-Step Methodology:

  • Reactor Setup: To a suitable high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g, catalyst), and a 15% solution of ammonia in methanol (3.0 mol).[5]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 4 MPa with hydrogen gas.[5]

  • Reaction: Begin vigorous stirring and heat the mixture to 60°C. Maintain these conditions for approximately 12 hours, monitoring hydrogen uptake to gauge reaction progress.[5]

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.[5]

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol solvent. This process yields crude (Tetrahydrofuran-3-yl)methanamine.[5]

  • Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

This method has been reported to achieve a yield of approximately 99.5% for the free amine.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_conditions Conditions cluster_products Products & Purification Aldehyde Tetrahydrofuran-3-carboxaldehyde Reactor High-Pressure Reactor Aldehyde->Reactor Ammonia Ammonia in Methanol Ammonia->Reactor Catalyst Raney Nickel Catalyst->Reactor Amine (Tetrahydrofuran-3-yl)methanamine (Free Base) Reactor->Amine Reductive Amination Pressure 4 MPa H₂ Pressure->Reactor Temp 60°C, 12h Temp->Reactor HCl_Salt (Tetrahydrofuran-3-yl)methanamine HCl (Final Product) Amine->HCl_Salt HCl Addition & Precipitation

Caption: Workflow for the synthesis of (Tetrahydrofuran-3-yl)methanamine HCl.

Spectroscopic Characterization

Applications in Drug Discovery and Medicinal Chemistry

(Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block used to explore structure-activity relationships (SAR) across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[9]

Core Advantages:

  • Scaffold Rigidity: The cyclic THF ring introduces conformational restraint compared to flexible alkyl linkers, which can lead to improved binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, often enhancing aqueous solubility and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[9]

  • Versatile Synthetic Handle: The primary amine is a nucleophilic center that readily participates in a wide array of chemical transformations, including:[9]

    • Amide Bond Formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides.

    • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Notable Application: (Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of Dinoteturan , a neonicotinoid insecticide.[4][10] This highlights its utility and successful application in the development of commercially significant molecules.

Conceptual Application Diagram

Applications cluster_reactions Key Chemical Transformations cluster_outcomes Resulting Molecular Classes cluster_therapeutics Potential Therapeutic Areas Core (Tetrahydrofuran-3-yl)methanamine HCl Amidation Amidation Core->Amidation ReductiveAmination Reductive Amination Core->ReductiveAmination UreaFormation Urea/Thiourea Formation Core->UreaFormation Amides Amides Amidation->Amides SecAmines Secondary Amines ReductiveAmination->SecAmines Ureas Ureas/Thioureas UreaFormation->Ureas CNS CNS Disorders Amides->CNS SAR Exploration Oncology Oncology Amides->Oncology SAR Exploration Infectious Infectious Diseases Amides->Infectious SAR Exploration SecAmines->CNS SAR Exploration SecAmines->Oncology SAR Exploration SecAmines->Infectious SAR Exploration Ureas->CNS SAR Exploration Ureas->Oncology SAR Exploration Ureas->Infectious SAR Exploration

Caption: Versatility of the core scaffold in medicinal chemistry applications.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS) for the free base and related compounds.

Hazard Identification:

  • The free base is classified as a flammable liquid and vapor.[11]

  • Causes severe skin burns and eye damage.[12]

  • May cause respiratory irritation.

Precautionary Measures & PPE:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Take measures to prevent the buildup of electrostatic charge and keep away from sources of ignition.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12] If vapors or mists are generated, respiratory protection may be required.

First Aid:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[12]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[12][13]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[12][14]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its distinct structural features provide a robust platform for developing next-generation therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. This guide has detailed its fundamental properties, provided a reliable synthesis protocol, and highlighted its strategic importance. By understanding and applying this knowledge, researchers can effectively leverage this versatile building block to accelerate their research and development programs.

References

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (Tetrahydrofuran-3-yl)methanamine hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside practical insights into its applications, handling, and characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven methodologies to offer a robust resource for laboratory applications.

Core Physicochemical Properties

This compound is the salt form of a primary amine containing a tetrahydrofuran (THF) scaffold. This structure provides a unique combination of a polar, rigid cyclic ether and a nucleophilic amine handle, making it a valuable intermediate in the synthesis of complex molecules.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The precise molecular weight and other key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[2][3]
Molecular Weight 137.61 g/mol [2][3]
CAS Number 184950-35-4[3]
Appearance Typically a solid[2]
pKa (Predicted, free base) 9.96 ± 0.29[4]

// Invisible nodes for positioning Cl- dummy [style=invis, pos="3,0.5!"]; dummy -> Cl [style=invis];

} dot Caption: Structure of this compound.

Synthesis and Application Insights

Synthetic Pathways

The free base, (Tetrahydrofuran-3-yl)methanamine, is commonly synthesized via the reductive amination of Tetrahydrofuran-3-carboxaldehyde.[5] One highly efficient method employs Raney nickel as a catalyst with an ammonia solution in methanol under hydrogen pressure, achieving near-quantitative yields.[5] Alternative multi-step syntheses, for instance, starting from diethyl maleate and nitromethane, have also been reported.[6][7] The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Role in Medicinal Chemistry and Agrochemicals

The unique topology of the aminomethyl-substituted THF ring makes this compound a valuable building block for expanding chemical space in drug discovery.[1]

  • Scaffold Rigidity: The THF ring introduces a degree of conformational constraint compared to linear alkylamines, which can be crucial for optimizing binding affinity to biological targets like enzymes and receptors.[1]

  • Physicochemical Modulation: The ether oxygen acts as a hydrogen bond acceptor, which can enhance aqueous solubility and influence the pharmacokinetic profile of a parent molecule.[1][8]

  • Versatile Handle: The primary amine is a versatile functional group that readily participates in fundamental transformations such as amide bond formation, reductive aminations, and the synthesis of ureas and sulfonamides.[1]

A notable application is its use as a key intermediate in the synthesis of Dinoteturan, a neonicotinoid insecticide, highlighting its relevance in the agrochemical industry.[6][7][9]

Experimental Protocols & Methodologies

Protocol 1: Quality Control and Characterization

Before use in a synthetic campaign, verifying the identity and purity of the starting material is paramount. This protocol outlines a standard workflow for quality control.

Objective: To confirm the identity and assess the purity of this compound.

Methodologies:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Analysis: Acquire the proton NMR spectrum. The spectrum should be consistent with the structure, showing characteristic multiplets for the THF ring protons and the aminomethyl group. The integration of the peaks should correspond to the number of protons.

    • Causality: NMR provides unambiguous structural confirmation, making it the gold standard for identity verification. The choice of solvent is critical; D₂O will exchange with the amine protons, causing their signal to disappear, which can be a useful diagnostic tool.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water.

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

    • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Result: The chromatogram should show a single major peak, indicating purity. The mass spectrum for this peak should display a molecular ion [M+H]⁺ corresponding to the free base (C₅H₁₁NO) at an m/z of approximately 102.16.[10]

    • Causality: This technique validates both the molecular weight of the free base and the purity of the sample in a single experiment. The formic acid is added to the mobile phase to ensure proper ionization of the amine.

G

Protocol 2: Standard Amide Coupling Reaction

This protocol describes a typical application of the title compound in forming an amide bond with a carboxylic acid.

Objective: To synthesize N-((Tetrahydrofuran-3-yl)methyl)benzamide.

Reagents:

  • This compound

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: To a solution of benzoic acid (1.0 eq) in DMF, add the coupling agent HATU (1.1 eq). Stir for 5 minutes at room temperature.

    • Expertise Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating efficient coupling.

  • Amine Addition: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

    • Causality: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the reaction. An extra 0.5 eq ensures the reaction medium remains basic, which is optimal for the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: This aqueous workup is a self-validating system to remove the DMF solvent, unreacted starting materials, and coupling byproducts, ensuring a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a chemical reagent, proper handling is essential. The free base form is classified as a flammable liquid and can cause skin and eye irritation or burns.[11][12][13]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[14] Ensure all sources of ignition are removed.[14]

Conclusion

This compound, with a molecular weight of 137.61 g/mol , is a cornerstone building block for synthetic chemists. Its defined structure and versatile primary amine functionality allow for its incorporation into a wide array of complex molecules, from agrochemicals to potential pharmaceutical candidates. The protocols and data presented in this guide offer a validated framework for its effective and safe utilization in a research and development setting.

References

(Tetrahydrofuran-3-yl)methanamine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable building block in modern medicinal chemistry.[1][2] As a primary amine tethered to a rigid, polar tetrahydrofuran scaffold, it offers a unique three-dimensional vector for molecular design, influencing the physicochemical properties and biological activity of novel therapeutic agents.[1] However, the successful application of any chemical entity in drug discovery and development hinges on a thorough understanding of its fundamental properties, paramount among which is solubility.

Aqueous solubility is a critical determinant of a drug candidate's fate, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to erratic absorption, low bioavailability, and unreliable data in in vitro assays, ultimately increasing development costs and the risk of late-stage failure.[4][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, designed for researchers, chemists, and formulation scientists. We will move from the theoretical underpinnings that govern its solubility to detailed, field-proven experimental protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is not a single value but a complex function of its molecular structure and its interaction with the solvent environment. As the hydrochloride salt of a weak base, its solubility is primarily dictated by the interplay of pH, pKa, solvent polarity, and temperature.

1.1 The Critical Role of pH and pKa

(Tetrahydrofuran-3-yl)methanamine is a primary amine with a predicted pKa of approximately 9.96 for its conjugate acid.[6][7][8] As a hydrochloride salt, the amine is protonated (R-CH₂NH₃⁺), rendering it an ionic species. The solubility of such compounds is intrinsically pH-dependent.[9][10]

The relationship is governed by the Henderson-Hasselbalch equation. At a pH well below the pKa, the compound exists predominantly in its protonated, ionized form. This ionic state facilitates strong ion-dipole interactions with polar solvents like water, leading to higher solubility. Conversely, as the pH of the solution approaches and surpasses the pKa, the amine deprotonates to its neutral, free base form (R-CH₂NH₂). This form is significantly less polar and, consequently, less soluble in aqueous media. This equilibrium is the single most important factor to consider when designing experiments or formulations.

Caption: pH-dependent equilibrium of this compound.

1.2 Solvent Polarity and Intermolecular Forces

The "like dissolves like" principle is fundamental.[9] this compound, being an ionic salt, exhibits the highest solubility in polar protic solvents such as water and lower-aliphatic alcohols (e.g., methanol, ethanol).[11] These solvents can effectively solvate both the cation (R-CH₂NH₃⁺) and the chloride anion (Cl⁻) through hydrogen bonding and ion-dipole interactions.

In polar aprotic solvents (e.g., DMSO, DMF), solubility is generally moderate. While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the anion effectively. In nonpolar solvents (e.g., hexane, toluene), the compound is expected to be practically insoluble, as these solvents cannot overcome the strong ionic lattice energy of the salt.[11]

1.3 Temperature Effects

For most solids dissolving in a liquid, the dissolution process is endothermic, meaning it absorbs heat.[3][10] Consequently, an increase in temperature will typically lead to an increase in the solubility of this compound. This is a critical parameter to control during solubility measurements to ensure data consistency and comparability.

Experimental Determination of Solubility

In drug development, two distinct types of solubility are measured: thermodynamic and kinetic. Both provide crucial, albeit different, insights into a compound's behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved solid phases are in equilibrium.[12][13] The shake-flask method is the most common and reliable technique for this determination.[5][11]

Detailed Protocol: Shake-Flask Method

This protocol is a self-validating system because the extended equilibration time and quantification of the supernatant ensure that a true equilibrium state has been reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid, purity >99%)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, methanol) of analytical grade

  • Thermostatic shaker bath or vial roller system[12][11]

  • Analytical balance

  • Centrifuge

  • HPLC-UV or LC-MS system

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a glass vial. The excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.[14][15]

  • Data Analysis: Calculate the concentration in the original supernatant from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation (e.g., in µg/mL or µM).[11][14]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add Excess Solid to Solvent B 2. Agitate for 24-72h at Constant Temp A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Filtrate D->E F 6. Analyze by HPLC or LC-MS E->F G 7. Calculate Solubility vs. Standard Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution after being introduced from a concentrated organic stock (typically DMSO).[5][16] It is not an equilibrium measurement but is invaluable in early drug discovery for its speed and low compound requirement, helping to flag potential solubility liabilities early.[17]

Detailed Protocol: DMSO Stock Method

This protocol is self-validating through the inclusion of low, medium, and high solubility control compounds in each assay plate, which ensures the assay is performing as expected.[17]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent plates for direct UV method)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

  • Multi-channel pipettes

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).[16]

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[18]

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[15][17]

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a specified time, typically ranging from 1.5 to 24 hours.[16][17]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates the formation of a precipitate.[5][18]

    • Direct UV / Filtration: Alternatively, filter the contents of the wells using a solubility filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS and compared to a standard curve.[17][18]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, we can construct a hypothetical dataset based on the chemical principles discussed. This serves as an illustrative guide for what researchers should expect.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempHSolubility TypeExpected Solubility (µg/mL)Interpretation
Deionized Water~5-6Thermodynamic> 2000Very Soluble: The acidic nature of the HCl salt in neutral water ensures the amine remains fully protonated and highly polar.
PBS7.4Thermodynamic> 1000Highly Soluble: At physiological pH, still well below the pKa, the compound remains predominantly in its soluble ionic form.
0.1 M HCl1.0Thermodynamic> 5000Freely Soluble: The common ion effect is negligible compared to the overwhelming drive for the amine to be protonated.
0.1 M NaOH13.0Thermodynamic< 10Practically Insoluble: At a pH far above the pKa, the compound converts to its less polar, unionized free base, causing precipitation.
MethanolN/AThermodynamic> 1000Highly Soluble: Polar protic solvent effectively solvates the ionic compound.
DMSON/AThermodynamic200 - 500Soluble: Good solubility in a polar aprotic solvent, suitable for stock solutions.
HexaneN/AThermodynamic< 1Insoluble: Nonpolar solvent cannot overcome the ionic lattice energy of the salt.
PBS (from DMSO stock)7.4Kinetic (2h)~250Moderate Kinetic Solubility: Supersaturation may occur initially, but precipitation is likely as the system moves toward equilibrium.

This data is illustrative and should not be considered as experimentally verified.

Conclusion and Key Recommendations

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and drug development. As a Senior Application Scientist, my key recommendations are:

  • Always Prioritize pH Control: The solubility of this amine hydrochloride is critically dependent on pH. Always perform and report solubility measurements in well-defined, buffered systems.

  • Distinguish Between Solubility Types: Use high-throughput kinetic assays for early-stage screening and reserve the more resource-intensive thermodynamic (shake-flask) method for lead optimization and pre-formulation studies where true equilibrium data is required.

  • Validate with Controls: Every solubility assay must include appropriate controls to ensure the reliability and integrity of the data generated.

  • Consider the Solid Form: The crystallinity and polymorphic form of the solid material can influence solubility.[10] Ensure consistency in the solid form used for thermodynamic measurements.

By applying the principles and protocols outlined in this guide, researchers can generate accurate, reliable, and contextually relevant solubility data, enabling more informed decisions in the complex process of drug discovery and development.

References

An In-depth Technical Guide to the Spectral Analysis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (Tetrahydrofuran-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its structural and physicochemical properties that are beneficial in drug design.[1][2] A comprehensive understanding of its spectral characteristics is essential for quality control and structural verification in synthetic applications. This guide provides a detailed technical analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents interpreted spectral data, and explains the scientific principles behind the observed spectral features, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Role of this compound in Modern Drug Discovery

The tetrahydrofuran ring is a prevalent structural motif in medicinal chemistry, often employed to enhance solubility and introduce a key hydrogen bond acceptor.[1] The addition of a methanamine group at the 3-position creates a versatile synthetic intermediate.[1] The hydrochloride salt form of (Tetrahydrofuran-3-yl)methanamine is frequently used to improve the compound's stability and handling characteristics. Accurate spectral analysis is crucial for confirming the identity and purity of this compound, ensuring its suitability for use in the synthesis of complex pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for characterizing the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Experimental Protocol: ¹H NMR Spectroscopy [3][4][5][6]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic amine protons, simplifying the spectrum.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 30-degree pulse ('zg30') is typically used.

    • Number of Scans: 16 to 32 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

    • Spectral Width: A spectral window of -1 to 9 ppm is standard for ¹H NMR.[4]

    • Referencing: The residual solvent peak should be used for chemical shift calibration.

Data Interpretation:

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons. The electron-withdrawing effect of the protonated amine group (-NH₃⁺) causes a downfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.80 - 4.00m2HH-2, H-5
3.60 - 3.75m2HH-2, H-5
3.05 - 3.20m2H-CH₂-NH₃⁺
2.50 - 2.65m1HH-3
2.00 - 2.15m1HH-4
1.65 - 1.80m1HH-4

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration.[7]

¹³C NMR Spectral Data

Experimental Protocol: ¹³C NMR Spectroscopy [4]

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations (20-50 mg) can reduce the acquisition time.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, with the corresponding ¹³C frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single peaks for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, 512 to 1024 scans are typically required.

    • Relaxation Delay: A 2-second delay is recommended.

    • Spectral Width: A spectral window of -10 to 180 ppm is appropriate for most organic molecules.[4]

Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~72.5C-2
~68.0C-5
~44.5-CH₂-NH₃⁺
~41.0C-3
~30.5C-4

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added.

    • Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium (-NH₃⁺) group and the C-O-C ether linkage. The peaks associated with the ammonium salt are often broad due to strong intermolecular hydrogen bonding.[8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200 - 2800Strong, BroadN-H StretchAmmonium (-NH₃⁺)[8]
2950 - 2850MediumC-H StretchAliphatic
1620 - 1560MediumN-H BendAmmonium (-NH₃⁺)[8]
1100 - 1000StrongC-O-C StretchEther[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent such as methanol or acetonitrile/water.

  • Instrumentation: Electrospray Ionization (ESI) is the preferred method for polar and non-volatile compounds like amine salts.[10] This is typically coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode (+) is used to detect the protonated molecule.

    • Mass Range: A scan range of m/z 50-300 is appropriate.

Data Interpretation:

In the mass spectrum, the molecular ion of the free base, (Tetrahydrofuran-3-yl)methanamine, is observed as the protonated species [M+H]⁺. The molecular formula of the free base is C₅H₁₁NO, with a molecular weight of 101.15 g/mol .[11]

  • Expected Molecular Ion: The protonated molecule [C₅H₁₂NO]⁺ should be observed at an m/z of approximately 102.09.

  • Fragmentation: The primary fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[12] For cyclic amines, fragmentation can involve ring-opening followed by the loss of small neutral molecules.[13][14]

Spectroscopic Analysis Logic

Spectroscopic_Logic cluster_methods Analytical Methods cluster_data Derived Information Compound (Tetrahydrofuran-3-yl)methanamine HCl IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR_Info Functional Groups (-NH₃⁺, C-O-C) IR->IR_Info MS_Info Molecular Weight & Formula MS->MS_Info NMR_Info Connectivity & 3D Structure NMR->NMR_Info Conclusion Structural Confirmation IR_Info->Conclusion MS_Info->Conclusion NMR_Info->Conclusion

Caption: Logical flow of integrated spectroscopic analysis.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a robust and validated spectral profile for this compound. NMR spectroscopy confirms the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight. This comprehensive analysis ensures the structural integrity and purity of this important building block, which is critical for its successful application in pharmaceutical research and development.

References

An In-depth Technical Guide to the Safe Handling of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for (Tetrahydrofuran-3-yl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this valuable chemical intermediate.

Understanding the Compound: A Profile of this compound

This compound is an organic compound featuring a primary amine attached to a tetrahydrofuran (THF) ring via a methylene bridge.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility characteristics compared to the free amine. Its bifunctional nature, with a nucleophilic amine and a polar ether ring, makes it a versatile building block in medicinal chemistry for creating novel pharmacologically active agents.[2]

Chemical and Physical Properties

A thorough understanding of the compound's properties is foundational to its safe handling. While specific data for the hydrochloride salt may vary slightly, the properties of the parent amine provide a strong baseline.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO · HCl[3]
Molecular Weight 137.61 g/mol Inferred from amine
Appearance Likely a solid, as it is a saltGeneral chemical knowledge
Boiling Point (free amine) 156.0 ± 13.0 °C (760 Torr)[3]
Flash Point (free amine) 58.9 °C[3]
Density (free amine) 0.992 g/cm³ at 25 °C[3]

Hazard Identification and Risk Assessment

This compound and its parent amine are classified as hazardous substances. A comprehensive risk assessment must be conducted before any handling.

GHS Classification

Based on available data for the free amine, the following GHS hazard statements are applicable:

  • H226: Flammable liquid and vapour.[4][5]

  • H314/H315: Causes severe skin burns and irritation.[4][5]

  • H318/H319: Causes serious eye damage/irritation.[3][5]

  • H335: May cause respiratory irritation.[3]

  • H401: Toxic to aquatic life.[4]

The hydrochloride salt is expected to share the skin, eye, and respiratory irritation hazards. While the flammability may be reduced in the solid salt form, dust explosion potential should be considered.

Toxicological Profile

Detailed toxicological data for this specific compound is limited.[3] However, given its classification, it should be treated as a substance that can cause significant harm upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to minimize the inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is dictated by the potential hazards of the compound.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashes.[3]

  • Skin Protection: A flame-retardant lab coat and a chemical-resistant apron are recommended.[3]

  • Hand Protection: Due to the tetrahydrofuran moiety, standard nitrile gloves may offer limited protection.[7] It is advisable to use thicker, chemical-resistant gloves and to change them immediately if contamination is suspected. Always inspect gloves for integrity before use.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving (Tetrahydrofuran-3-yl)methanamine HCl ppe_check Don Appropriate PPE start->ppe_check Initiate eye Safety Goggles (Face shield if splash risk) ppe_check->eye skin Lab Coat & Chemical-Resistant Apron ppe_check->skin gloves Chemical-Resistant Gloves (Inspect before use) ppe_check->gloves respirator Respirator (If not in fume hood) ppe_check->respirator proceed Proceed with Task

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is donned.

  • Dispensing: If the compound is a solid, handle it in a way that minimizes dust generation. Use a spatula for transfers. For solutions, use appropriate volumetric glassware and a pipette aid.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and strong acids.[3]

  • Ignition Sources: Avoid contact with heat, sparks, and open flames.[3] Take measures to prevent the buildup of electrostatic charge.[3]

Storage
  • Store in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials.[6]

  • The tetrahydrofuran moiety has a tendency to form explosive peroxides upon exposure to air and light.[7] While the hydrochloride salt form may be more stable, it is prudent to store the compound in a dark place and to consider testing for peroxides if it has been stored for an extended period, especially if it is in solution.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Response

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate Immediate Action ventilate Ensure Adequate Ventilation (Fume Hood On) evacuate->ventilate ppe Don Appropriate PPE (if not already worn) ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose end Spill Response Complete dispose->end

Caption: Step-by-step spill response workflow.

In the event of a spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3] Do not let the product enter drains.[3]

  • Collect and Dispose: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and its containers in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or into the environment.

  • Use a licensed waste disposal company.

Chemical Reactivity Insights

Amine Hydrochloride Reactivity

The hydrochloride salt is generally more stable than the free amine. To use the amine as a nucleophile in a reaction, it must first be neutralized with a suitable base (e.g., sodium carbonate, triethylamine) to liberate the free amine.[8]

Tetrahydrofuran Moiety Reactivity

The THF ring is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids.[9] The most significant reactivity concern with THF and related compounds is the formation of explosive peroxides upon exposure to air and light.[10] This risk is reduced in the solid hydrochloride salt but should be a consideration for solutions or aged material.

Conclusion

This compound is a valuable reagent in research and development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can minimize risks and foster a safe laboratory environment.

References

The Strategic Role of (Tetrahydrofuran-3-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

(Tetrahydrofuran-3-yl)methanamine hydrochloride has emerged as a cornerstone building block in medicinal chemistry, prized for its unique combination of a rigid, polar heterocyclic scaffold and a versatile primary amine. This guide elucidates the strategic value of this intermediate, moving beyond its basic properties to explore the nuanced physicochemical and pharmacological advantages it confers upon novel therapeutic agents. We will dissect its structural attributes, detail robust synthetic protocols, and present case studies illustrating its application in the development of targeted therapies, particularly in oncology. This document serves as a technical resource for researchers and drug development professionals, providing actionable insights into leveraging this powerful scaffold to address complex challenges in drug design and optimization.

Introduction: A Bifunctional Scaffold of Strategic Importance

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Saturated heterocycles are increasingly favored over their aromatic counterparts for their ability to improve physicochemical properties such as aqueous solubility while providing a three-dimensional structure that can enhance target engagement.[1] (Tetrahydrofuran-3-yl)methanamine, a compound characterized by a five-membered cyclic ether and a primary amine, exemplifies this class of valuable intermediates.[2][3]

Its hydrochloride salt form ensures stability and ease of handling. The molecule's true value lies in its bifunctional nature:

  • The Tetrahydrofuran (THF) Moiety: This saturated oxygen heterocycle acts as a rigid, polar scaffold. The ether oxygen is an effective hydrogen bond acceptor, which can significantly enhance aqueous solubility and promote crucial interactions with biological targets.[2] This feature is particularly beneficial for moving compounds beyond "flatland" and into a more favorable chemical space for drug-likeness.

  • The Primary Aminomethyl Group: This functional group serves as a versatile and reactive chemical handle. It provides a reliable point for molecular elaboration through a wide array of well-established chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.[2]

The specific 3-positioning of the aminomethyl group offers a distinct spatial vector compared to more common linear alkylamine linkers, providing medicinal chemists with a unique tool to explore and optimize structure-activity relationships (SAR).[2]

Physicochemical and Structural Profile

Understanding the intrinsic properties of a building block is fundamental to its effective deployment in a drug design campaign.

PropertyValueSource
CAS Number 165253-31-6[3][4]
Molecular Formula C₅H₁₁NO[3][5]
Molecular Weight 101.15 g/mol [5]
XLogP3-AA -0.5[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
pKa (Predicted) 9.96 ± 0.29[4]
Boiling Point 156.0 ± 13.0 °C (760 Torr)[4]

Physicochemical data summary for (Tetrahydrofuran-3-yl)methanamine.

The negative XLogP3 value indicates the compound's inherent hydrophilicity, a trait that can help balance the lipophilicity of larger, more complex drug molecules. The presence of both hydrogen bond donors and acceptors in a compact framework makes it an excellent scaffold for modulating solubility and permeability.

Furthermore, the molecule possesses a chiral center at the 3-position of the THF ring. The stereochemistry at this position is critical, as biological targets are chiral environments. Access to specific enantiomers, such as (R)- or (S)-(Tetrahydrofuran-3-yl)methanamine, is crucial for developing stereospecific pharmaceuticals where one enantiomer may exhibit significantly higher potency or a better safety profile than the other.[2]

Synthesis of a Key Intermediate: A Validated Protocol

The utility of a building block is directly tied to its accessibility. A robust and scalable synthesis is paramount. One of the most efficient methods for preparing 3-aminomethyltetrahydrofuran is through the reductive amination of tetrahydrofuran-3-carboxaldehyde. This high-yield process is suitable for large-scale manufacturing.[2][6]

Experimental Protocol: Reductive Amination

Objective: To synthesize 3-aminomethyltetrahydrofuran from Tetrahydrofuran-3-carboxaldehyde.

Materials:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)

  • Raney Nickel (20.02 g)

  • 15% Ammonia in Methanol (3.0 mol, 340 g)

  • Hydrogen (H₂) gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with Tetrahydrofuran-3-carboxaldehyde, Raney Nickel, and the 15% ammonia in methanol solution.[2][6]

  • Seal the reactor and pressurize with hydrogen gas to 4 MPa (approx. 580 psi).[2][6]

  • Heat the mixture to 60°C while stirring.[2][6]

  • Maintain these conditions for 12 hours to ensure the reaction proceeds to completion.[2][6]

  • After 12 hours, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol and excess ammonia.

  • The resulting product is 3-aminomethyltetrahydrofuran. This process has been reported to achieve a yield of up to 99.5%.[6]

This self-validating system, with its near-quantitative yield, demonstrates the industrial feasibility of producing this key intermediate. The subsequent conversion to the hydrochloride salt can be achieved by standard methods for storage and handling.

Applications in Medicinal Chemistry: From Scaffolding to Specificity

The true value of this compound is demonstrated through its successful incorporation into bioactive molecules across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2]

The THF Moiety in Approved Drugs

While not all THF-containing drugs use this specific building block, their success underscores the value of the scaffold. The HIV protease inhibitor Darunavir and the antihypertensive agent Terazosin are prominent examples of FDA-approved drugs that feature a tetrahydrofuran ring, highlighting its acceptance and proven utility in clinical therapeutics.[7] The bis-THF moiety in Darunavir, for instance, is critical for its high binding affinity and potent activity.[8]

Case Study: A Building Block for Kinase Inhibitors in Oncology

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer research.[9] Patented research demonstrates the use of (Tetrahydrofuran-3-yl)methanamine as a key building block in the synthesis of potent tricyclic amine compounds designed as CDK2 inhibitors.

The workflow for integrating this building block into a kinase inhibitor discovery program can be visualized as follows:

G cluster_0 Library Design & Synthesis cluster_1 Screening & Optimization A Core Scaffold Selection: (Tetrahydrofuran-3-yl)methanamine - Provides 3D vector - Enhances solubility B Amide Coupling with Carboxylic Acid Library (R-COOH) A->B Versatile Amine Handle C Diverse Compound Library B->C D High-Throughput Screening (e.g., CDK2 Enzyme Assay) C->D Biological Evaluation E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (Potency, Selectivity, ADME) F->G Iterative Design H Preclinical Candidate G->H Candidate Selection

Drug discovery workflow using the THF-methanamine scaffold.

In this paradigm, the THF-methanamine core provides a reliable starting point. The primary amine is reacted with a diverse set of carboxylic acids (or other electrophiles) to rapidly generate a library of compounds. The THF ring helps to ensure that these compounds have favorable physicochemical properties for screening. Hits from this initial screen are then subjected to iterative SAR studies, where modifications to the appended groups are made to optimize potency against the target (e.g., CDK2) and improve pharmacokinetic profiles.

Application in Agrochemicals: The Case of Dinoteturan

The utility of (Tetrahydrofuran-3-yl)methanamine extends beyond pharmaceuticals into advanced agrochemicals. It is a key intermediate in the synthesis of Dinoteturan , a third-generation neonicotinoid insecticide.[4][6] The synthesis involves reacting the amine with a nitroguanidine derivative. This application in a large-scale commercial product further validates the synthetic accessibility and industrial importance of this building block.[6]

Logical Frameworks for Synthetic Elaboration

The primary amine of (Tetrahydrofuran-3-yl)methanamine is a nucleophilic center that enables a wide range of synthetic transformations. Understanding these reaction pathways is key to leveraging its full potential.

Reactions cluster_products start (Tetrahydrofuran-3-yl)methanamine R-NH₂ amide Amide R-NH-C(=O)-R' start:f0->amide Acyl Chloride (R'COCl) or Activated Acid sulfonamide Sulfonamide R-NH-SO₂-R' start:f0->sulfonamide Sulfonyl Chloride (R'SO₂Cl) urea Urea / Thiourea R-NH-C(=X)-NH-R' (X=O,S) start:f0->urea Isocyanate (R'NCO) or Isothiocyanate sec_amine Secondary / Tertiary Amine R-NH-R' or R-N(R')₂ start:f0->sec_amine Reductive Amination (R'CHO, NaBH(OAc)₃)

Key synthetic transformations of the primary amine moiety.

As the diagram illustrates, the amine readily undergoes nucleophilic acyl substitution with acylating agents to form stable amide bonds, a cornerstone reaction in medicinal chemistry.[2] Similarly, reactions with sulfonyl chlorides yield sulfonamides, another common pharmacophore. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, allowing for fine-tuning of basicity and lipophilicity.

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategic tool for imparting drug-like properties into new chemical entities. Its rigid, hydrophilic THF core combined with a synthetically tractable primary amine provides a validated platform for accelerating drug discovery programs. From creating diverse libraries for high-throughput screening to its role in the rational design of targeted agents like kinase inhibitors, this scaffold consistently delivers value.

Future applications will likely focus on the stereoselective synthesis and incorporation of its chiral variants to achieve greater potency and selectivity. As drug discovery continues to move towards molecules with higher sp³ character and greater three-dimensionality, the demand for well-characterized, versatile, and readily accessible building blocks like this compound will undoubtedly continue to grow.

References

The Strategic Advantage of (Tetrahydrofuran-3-yl)methanamine Hydrochloride: A Bifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Linearity - Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly turning to building blocks that offer more than just linear extensions of a molecule. (Tetrahydrofuran-3-yl)methanamine hydrochloride has emerged as a pivotal bifunctional building block, providing a unique combination of a rigid, polar tetrahydrofuran (THF) scaffold and a versatile primary amine.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the technical nuances of this valuable compound, exploring its properties, applications, and the strategic advantages it confers in the design of next-generation pharmaceuticals.

The true power of this compound lies in its ability to introduce a three-dimensional element into molecular design.[1] The tetrahydrofuran ring, a five-membered cyclic ether, is a prevalent motif in numerous FDA-approved drugs, recognized for its capacity to improve aqueous solubility and engage in hydrogen bonding interactions with biological targets.[2][3] When combined with a reactive primary amine, this building block offers two distinct points for molecular elaboration, enabling the construction of diverse and complex chemical libraries with a defined spatial arrangement.[1][4] This guide will provide a comprehensive overview of the practical applications of this compound, complete with detailed experimental protocols and an exploration of the underlying scientific principles that make it an indispensable tool in modern medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any building block is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueReference
CAS Number 184950-35-4[5][6]
Molecular Formula C₅H₁₂ClNO[6]
Molecular Weight 137.61 g/mol [6]
Appearance Solid[7]
Boiling Point 200.7°C at 760 mmHg[5]
Storage Sealed in a dry, room temperature environment[5]
Safety Information

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[8][9]

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[9][10]

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and adhere to all institutional safety protocols.[8][9][11][12]

Core Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a versatile tool for a wide range of chemical transformations, primarily centered around the reactivity of its primary amine.[1]

A Scaffold for Diverse Chemical Libraries

The primary application of this building block is in the construction of diverse chemical libraries for high-throughput screening.[1] The ability to functionalize the amine through reactions like amide coupling and reductive amination allows for the rapid generation of a multitude of derivatives. The rigid THF core provides a consistent structural anchor, allowing for a systematic exploration of the chemical space around it.[1]

Key Intermediate in Bioactive Molecules

(Tetrahydrofuran-3-yl)methanamine is a crucial intermediate in the synthesis of various bioactive compounds. A notable example is its use in the production of the neonicotinoid insecticide, Dinoteturan.[13][14][15] In the pharmaceutical realm, this building block has been incorporated into the synthesis of potential drug candidates, including inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and molecules designed to disrupt the interaction between the Bak BH3 peptide and the anti-apoptotic protein Bcl-2.

Key Synthetic Transformations: Experimental Protocols

The utility of this compound is best demonstrated through its application in key synthetic reactions. The following protocols provide detailed, step-by-step methodologies for two of its most common and critical transformations: amide coupling and reductive amination.

Amide Coupling: Forging the Peptidic Link

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this reaction.[1]

Experimental Protocol: General Procedure for Amide Coupling

  • Amine Salt Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 - 1.2 eq) in the same solvent. Add a coupling agent, such as HATU (1.1 eq) or DCC (1.1 eq), and an additive like HOBt (1.1 eq) if necessary. Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification Amine_Prep 1. Amine Preparation (Tetrahydrofuran-3-yl)methanamine HCl + Base (e.g., TEA, DIPEA) in DCM or DMF Coupling 3. Amide Bond Formation Combine activated acid and free amine Stir at room temperature Amine_Prep->Coupling Acid_Activation 2. Carboxylic Acid Activation Carboxylic Acid + Coupling Agent (e.g., HATU, DCC) in DCM or DMF Acid_Activation->Coupling Quench 4. Quench Reaction (e.g., Water, NaHCO3) Coupling->Quench Extract 5. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify

Amide Coupling Workflow
Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing the (Tetrahydrofuran-3-yl)methyl moiety onto a carbonyl-containing molecule.[1][16][17]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

  • If starting with the hydrochloride salt, add a base like sodium acetate (1.2 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Reactants 1. Combine Aldehyde/Ketone & (Tetrahydrofuran-3-yl)methanamine HCl in Solvent (e.g., DCE, MeOH) Catalyst 2. Add Base (if needed) & Catalytic Acetic Acid Reactants->Catalyst Reduction 3. Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Stir at room temperature Catalyst->Reduction Quench 4. Quench Reaction (e.g., NaHCO3) Reduction->Quench Extract 5. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify

Reductive Amination Workflow

The Significance of Stereochemistry

(Tetrahydrofuran-3-yl)methanamine is a chiral molecule, and the biological activity of its enantiomers can differ significantly. Therefore, the ability to synthesize enantiomerically pure forms of this building block is of paramount importance in drug discovery.[1]

Stereoselective Synthesis

Several strategies have been developed for the stereoselective synthesis of (Tetrahydrofuran-3-yl)methanamine enantiomers. These methods often involve the use of chiral catalysts or starting from a chiral pool.

  • Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of key reactions in the synthetic sequence, leading to the preferential formation of one enantiomer.[1]

  • Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions.[1]

  • Chiral Pool Synthesis: Starting from readily available chiral precursors, such as L-aspartic acid, allows for the synthesis of the desired enantiomer through a series of stereocontrolled transformations.

The choice of synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiomeric purity.

The Pharmacokinetic Advantage of the Tetrahydrofuran Moiety

The incorporation of the tetrahydrofuran ring into a drug candidate can have a profound and beneficial impact on its pharmacokinetic profile.[2][3]

  • Improved Solubility: The polar nature of the ether oxygen in the THF ring can enhance the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability.[1]

  • Metabolic Stability: The THF ring is generally more resistant to metabolic degradation compared to more lipophilic aliphatic or aromatic systems, potentially leading to a longer in vivo half-life.

  • Reduced Lipophilicity: The introduction of the THF moiety can help to modulate the lipophilicity of a compound, bringing it into a more drug-like range and potentially reducing off-target effects.

While the precise impact on pharmacokinetics is molecule-dependent, the consistent observation of these benefits across numerous drug candidates underscores the strategic value of incorporating the THF motif.[2][3]

Conclusion: A Versatile Tool for Innovative Drug Design

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to design and synthesize novel drug candidates with improved properties. Its bifunctional nature, coupled with the advantageous physicochemical and pharmacokinetic properties conferred by the tetrahydrofuran ring, makes it an invaluable asset in the quest for new and effective medicines. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the potential of this versatile building block to accelerate their drug discovery programs and contribute to the development of the next generation of therapeutics.

References

Stereochemistry of (Tetrahydrofuran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality in Modern Chemistry

This compound is a versatile bifunctional building block, featuring a rigid tetrahydrofuran scaffold and a primary amine, which has found significant utility in medicinal and agricultural chemistry.[1][2] It serves as a key synthetic intermediate in the development of novel pharmacologically active compounds, most notably as a precursor to the neonicotinoid insecticide Dinotefuran.[2][3][4] The true value and complexity of this molecule, however, lie in its three-dimensional atomic arrangement—its stereochemistry.

The shape of a drug molecule is a paramount factor in its interaction with biological systems like enzymes and receptors.[5] For chiral molecules such as (Tetrahydrofuran-3-yl)methanamine, which exist as non-superimposable mirror images called enantiomers, these spatial differences are not trivial. The two enantiomers of a chiral drug can exhibit profound differences in their biological activity, metabolism, and potential toxicity.[6][7] One enantiomer may be therapeutically beneficial (the eutomer), while the other could be inactive or even harmful (the distomer).[8][9] Therefore, a comprehensive understanding and control of stereochemistry are indispensable for the development of safer, more selective, and more effective chemical entities.[6] This guide provides a detailed exploration of the stereochemical landscape of this compound, offering field-proven insights into its stereoselective synthesis and analytical characterization.

Part 1: The Stereochemical Landscape of (Tetrahydrofuran-3-yl)methanamine

Molecular Structure and Chirality

(Tetrahydrofuran-3-yl)methanamine possesses a single stereocenter at the C3 position of the tetrahydrofuran ring. This chiral center dictates that the molecule exists as a pair of enantiomers: (R)-(Tetrahydrofuran-3-yl)methanamine and (S)-(Tetrahydrofuran-3-yl)methanamine. When synthesized without chiral control, the product is an equal mixture of both enantiomers, known as a racemic mixture or racemate.

The hydrochloride salt is formed by the protonation of the primary amine, a common strategy to improve the stability and solubility of amine-containing compounds.

G R_img R_img Mirror S_img S_img

Caption: The (R) and (S) enantiomers of (Tetrahydrofuran-3-yl)methanamine.

Pharmacological Significance and the Eudismic Ratio

In drug development, the difference in pharmacological potency between enantiomers is quantified by the eudismic ratio. It is common for one enantiomer to fit significantly better into the binding site of a biological target, much like a key fits into a lock.[8] This leads to a higher binding affinity and greater desired activity.[9] Consequently, developing a single-enantiomer drug can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics, as the body may metabolize each enantiomer at a different rate.[6] Regulatory agencies worldwide now require thorough documentation of the stereochemical composition of new drug candidates, reinforcing the need for robust methods of stereoselective synthesis and analysis.[9]

Part 2: Stereoselective Synthesis Strategies

Achieving an enantiomerically pure form of (Tetrahydrofuran-3-yl)methanamine is a primary goal for its application in pharmaceuticals. This can be accomplished through two main strategies: the resolution of a pre-synthesized racemic mixture or, more efficiently, through direct asymmetric synthesis.

Protocol 1: Synthesis and Classical Resolution of Racemic (Tetrahydrofuran-3-yl)methanamine

This approach first involves the synthesis of the racemic compound, which is then separated into its constituent enantiomers. The reductive amination of an achiral precursor is a common and high-yielding method.

Step-by-Step Methodology:

  • Racemate Synthesis:

    • Reaction: Tetrahydrofuran-3-carboxaldehyde is reacted with ammonia in the presence of a reducing agent, such as hydrogen gas over a Raney Nickel catalyst.[10]

    • Mechanism: The aldehyde and ammonia first form an imine intermediate, which is then immediately reduced to the primary amine.

    • Outcome: This process produces racemic (Tetrahydrofuran-3-yl)methanamine with a near-quantitative yield.[10]

  • Chiral Resolution:

    • Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent), such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.

    • Procedure: The two diastereomeric salts are separated by fractional crystallization. One salt will typically crystallize out of a specific solvent system while the other remains dissolved.

    • Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the desired enantiomerically pure free amine, which can then be converted to the hydrochloride salt.

G start Tetrahydrofuran-3- carboxaldehyde racemate Racemic (R/S)- (Tetrahydrofuran-3-yl)methanamine start->racemate Reductive Amination (e.g., H2/Raney Ni, NH3) salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) racemate->salts Add Chiral Acid (e.g., L-Tartaric Acid) separation Fractional Crystallization salts->separation salt_R Isolated (R)-Salt separation->salt_R Less Soluble Salt Crystallizes salt_S Soluble (S)-Salt separation->salt_S More Soluble Salt Remains in Solution base_R Base Treatment salt_R->base_R base_S Base Treatment salt_S->base_S enantiomer_R Pure (R)-Enantiomer base_R->enantiomer_R enantiomer_S Pure (S)-Enantiomer base_S->enantiomer_S

Caption: Workflow for synthesis and classical resolution.

Protocol 2: Asymmetric Synthesis via Biocatalysis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally friendly route.[1]

Step-by-Step Methodology:

  • Precursor Synthesis: A prochiral ketone, such as 3-acetyltetrahydrofuran, is synthesized chemically.

  • Enzymatic Transamination: The ketone is converted into the chiral amine using a stereocomplementary ω-transaminase enzyme.[1]

  • Stereocontrol: The enzyme's active site is inherently chiral, facilitating the addition of the amino group to one face of the ketone exclusively, thus producing a single enantiomer. By selecting either an (R)-selective or (S)-selective transaminase, either product enantiomer can be synthesized.

  • Work-up: The product is isolated from the reaction mixture and purified.

Causality Behind Experimental Choices: The choice of a transaminase enzyme is critical as its specific stereoselectivity dictates the configuration of the final product. This method is highly valued for its exceptional enantioselectivity, often achieving >99% enantiomeric excess, and its operation under mild, aqueous conditions.

G ketone Prochiral Ketone (3-Acetyltetrahydrofuran) product_S Pure (S)-Enantiomer ketone->product_S Asymmetric Transamination product_R Pure (R)-Enantiomer ketone->product_R Asymmetric Transamination enzyme_S (S)-Selective Transaminase enzyme_S->product_S enzyme_R (R)-Selective Transaminase enzyme_R->product_R

Caption: Concept of asymmetric synthesis using selective enzymes.

Part 3: Analytical Methodologies for Stereochemical Characterization

Once a chiral compound is synthesized, its stereochemical purity must be verified. This requires specialized analytical techniques capable of distinguishing between enantiomers.[11]

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[12]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating a wide range of chiral amines.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.

  • Mobile Phase Optimization: Start with a standard mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol). Adjust the ratio to optimize the separation (resolution) and retention times. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Analysis: Inject the sample onto the HPLC system. The output chromatogram will show two distinct peaks if both enantiomers are present, with the area of each peak being proportional to its concentration.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2): e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Parameter Typical Condition Rationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Provides strong chiral recognition for amines.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEABalances retention and resolution; DEA prevents peak tailing.
Flow Rate 1.0 mL/minEnsures efficient separation without excessive pressure.
Detection UV at 210 nmAmine functionality lacks a strong chromophore; detection is at low UV.
Temperature 25 °CMaintains consistent and reproducible retention times.
Protocol 4: NMR Spectroscopy with Chiral Derivatizing Agents

While standard NMR cannot differentiate enantiomers, converting them into diastereomers with a chiral derivatizing agent (CDA) allows for their distinction and quantification.[11][12]

Step-by-Step Methodology:

  • Derivatization: React the (Tetrahydrofuran-3-yl)methanamine sample (which is a mixture of R and S enantiomers) with a single enantiomer of a CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This creates a mixture of two diastereomeric amides.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the derivatized sample.

  • Spectral Analysis: Because the products are now diastereomers, they will have chemically non-equivalent protons and fluorine atoms. This results in distinct signals (e.g., separate doublets or quartets) for each diastereomer in the NMR spectrum.

  • Quantification: The ratio of the enantiomers in the original sample can be determined by integrating the corresponding distinct signals for each diastereomer. The use of a ¹⁹F NMR is particularly powerful if a fluorine-containing CDA is used, as the ¹⁹F spectrum is often simpler with a wide chemical shift range and no background signals.[13]

Trustworthiness of the Protocol: This method is self-validating. The formation of two distinct sets of signals in the NMR spectrum for the diastereomeric products confirms that chiral discrimination has been achieved. The accuracy of the quantification relies on ensuring the derivatization reaction goes to completion for both enantiomers without any kinetic resolution.

Conclusion

The stereochemistry of this compound is not an academic footnote but a central pillar of its practical application in drug discovery and development. The existence of (R) and (S) enantiomers necessitates rigorous control over its synthesis and precise analytical methods for its characterization. As detailed in this guide, strategies ranging from classical resolution to modern asymmetric biocatalysis allow for the selective production of the desired stereoisomer. Concurrently, powerful analytical techniques like chiral HPLC and NMR spectroscopy provide the essential tools to verify stereochemical purity. For researchers and scientists, mastering the principles and protocols outlined herein is fundamental to harnessing the full potential of this valuable chemical building block and advancing the development of safer, more effective therapeutic agents.

References

Methodological & Application

Application Note & Protocol: Synthesis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrofuran Scaffold

(Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and the broader field of chemical synthesis.[1] Its structure, featuring a rigid and polar tetrahydrofuran (THF) ring coupled with a primary amine, provides a unique three-dimensional scaffold that can significantly influence the physicochemical properties, pharmacokinetics, and binding affinity of target molecules.[1] The primary amine serves as a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation and reductive amination, while the THF ether oxygen acts as a hydrogen bond acceptor, potentially improving solubility and target engagement.[1]

This unique combination of features makes it a sought-after intermediate in drug discovery programs, particularly in the development of novel therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology.[1][2] Beyond pharmaceuticals, it serves as a key intermediate in the synthesis of agrochemicals, such as the neonicotinoid insecticide Dinoteturan.[3][4][5]

This document provides a detailed protocol for a common and reliable synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride, proceeding via the reduction of Tetrahydrofuran-3-carbonitrile. The rationale behind the chosen methodology, critical safety considerations, and troubleshooting advice are discussed to ensure reproducible and safe execution.

Overview of Synthetic Strategies

Several synthetic pathways to (Tetrahydrofuran-3-yl)methanamine have been reported, each with distinct advantages. The choice of route often depends on the availability of starting materials, scale, and desired purity. Common strategies include:

  • Reductive Amination of Tetrahydrofuran-3-carboxaldehyde: A versatile method where the aldehyde is reacted with an amine source (like ammonia) in the presence of a reducing agent.[1][6] High yields have been reported using catalysts like Raney Nickel under hydrogen pressure.[6]

  • Reduction of Tetrahydrofuran-3-carboxylic Acid Derivatives: Carboxylic acids or their esters can be reduced to the corresponding alcohol and subsequently converted to the amine, though this often involves multiple steps.[7]

  • Reduction of Tetrahydrofuran-3-carbonitrile: The direct reduction of the nitrile functional group offers a straightforward and efficient route to the primary amine.[8] This pathway is the focus of the present protocol.

The reduction of the nitrile is advantageous due to the commercial availability of Tetrahydrofuran-3-carbonitrile and the high efficiency of modern reducing agents in effecting this transformation. We will employ Lithium Aluminum Hydride (LAH), a potent reducing agent capable of cleanly converting nitriles to primary amines.

Reaction Mechanism and Causality

The core of this protocol is the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄). Understanding the mechanism is key to appreciating the reaction's requirements and potential pitfalls.

LAH serves as a powerful source of hydride ions (H⁻). The reaction proceeds as follows:

  • Initial Hydride Attack: The electrophilic carbon atom of the nitrile group (C≡N) is attacked by a nucleophilic hydride ion from LAH. This breaks the carbon-nitrogen pi bond and forms an intermediate imine-aluminum complex.

  • Second Hydride Attack: A second hydride ion attacks the imine carbon, breaking the remaining pi bond and forming an amino-aluminum complex.

  • Hydrolytic Workup: The reaction is carefully quenched with water and a base. This hydrolyzes the aluminum-nitrogen bonds, protonating the amine to yield the final primary amine product, (Tetrahydrofuran-3-yl)methanamine, and precipitating the aluminum as insoluble aluminum hydroxides.

The choice of LAH is deliberate; it is one of the few reagents powerful enough to reduce nitriles under relatively mild conditions.[9] Its high reactivity, however, necessitates strict adherence to anhydrous conditions and specific safety protocols, as detailed later.

Caption: Overall synthetic scheme.

Detailed Experimental Protocol

Part A: Reduction of Tetrahydrofuran-3-carbonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Tetrahydrofuran-3-carbonitrile≥97%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)Powder or GranularSigma-AldrichHandle with extreme caution.[10][11]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse from a freshly opened bottle or still.
Deionized WaterN/AN/AFor workup.
Sodium Hydroxide (NaOH) Solution15% (w/v) in H₂ON/APrepare fresh for workup.
Anhydrous Magnesium or Sodium SulfateACS GradeFisher ScientificFor drying the organic phase.
Diethyl EtherAnhydrousFisher ScientificFor extraction/washing.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and gas inlet adapter

  • Dropping funnel (for solids or liquids)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask with a condenser, dropping funnel, and gas inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen or argon. Maintain a gentle flow of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, prepare a solution of Tetrahydrofuran-3-carbonitrile (1.0 eq) in anhydrous THF (approx. 10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • LAH Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (1.2 - 1.5 eq) to the stirred solution via the solid addition funnel over 30-45 minutes.[9] CAUTION: The reaction is exothermic. Monitor the internal temperature and control the addition rate to prevent a runaway reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be gently heated to reflux (approx. 66 °C for THF) to ensure completion. Monitor progress by TLC or GC-MS.

  • Quenching (Fieser Workup): This step is critical for safety and ease of purification. Cool the reaction mixture back to 0 °C in an ice bath. Sequentially and very slowly, add the following reagents dropwise while stirring vigorously[9]:

    • 'X' mL of deionized water (where X = grams of LAH used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of deionized water. Rationale: This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid, avoiding the formation of a gelatinous mixture that is difficult to handle.

  • Filtration: Stir the resulting slurry at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Isolation of Free Amine: Combine the filtrate and washes. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude (Tetrahydrofuran-3-yl)methanamine as an oil.

Part B: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from Part A in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 1 M or 2 M solution of HCl in diethyl ether or dioxane dropwise.

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the final product, this compound, under high vacuum to a constant weight.

Quantitative Data Summary

ParameterValue
Starting Material (Nitrile)1.0 equivalent
Lithium Aluminum Hydride (LAH)1.2 - 1.5 equivalents
Solvent Volume (Anhydrous THF)~10 mL / g of nitrile
Reaction Temperature0 °C to Room Temperature (or reflux)
Reaction Time4 - 8 hours
Expected Yield (Hydrochloride Salt)75 - 90%
Appearance of ProductWhite to off-white crystalline solid

Critical Safety Precautions: Handling Lithium Aluminum Hydride

Lithium Aluminum Hydride (LAH) is a highly reactive and dangerous reagent. Strict adherence to safety protocols is mandatory.

  • Extreme Reactivity with Water: LAH reacts violently with water, alcohols, and any protic source, releasing large volumes of highly flammable hydrogen gas.[10][12] The reaction is strongly exothermic and can ignite the hydrogen produced.[11]

  • Pyrophoric Nature: LAH powder can ignite spontaneously in moist air or from friction or static sparks.[10]

  • Work Area: All manipulations must be performed under an inert atmosphere (argon or nitrogen) in a chemical fume hood.[10][11] The work area must be free of ignition sources and water.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty, impervious gloves (e.g., butyl rubber).[10][11][13] A face shield is recommended.[12]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a bucket of dry sand must be immediately accessible.[10][11] NEVER use a water, carbon dioxide (CO₂), or standard ABC fire extinguisher , as they will react violently with LAH and intensify the fire.[10][11]

  • Spill Management: In case of a spill, immediately evacuate non-essential personnel. Wearing full PPE, cover the spill with dry sand, dry lime, or soda ash.[10][13] Use spark-resistant tools to collect the material into a sealed container for hazardous waste disposal. DO NOT USE WATER. [10][13]

  • Corrosivity: LAH is highly corrosive to skin, eyes, and mucous membranes, as it reacts with moisture to form caustic lithium hydroxide.[9][11] In case of skin contact, brush off any solid particles and flush the area with copious amounts of water for at least 15 minutes.[10]

Caption: Experimental workflow diagram.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Fails to Start/Proceed 1. Inactive LAH (degraded by moisture).2. Presence of moisture in reagents/glassware.1. Use a fresh bottle of LAH or test a small sample for reactivity.2. Ensure all glassware is rigorously flame-dried and THF is anhydrous.
Low Product Yield 1. Incomplete reaction.2. Loss of product during workup.3. Volatility of free amine.1. Extend reaction time or gently reflux.2. Ensure thorough washing of the aluminum salt filter cake.3. Avoid excessive heating on the rotary evaporator.
Gelatinous Precipitate at Workup Improper quenching of the LAH complex.Strictly adhere to the Fieser workup protocol (H₂O, NaOH, 3H₂O). If a gel forms, add anhydrous MgSO₄ and stir vigorously for an extended period.[9]
Final Product is an Oil or Gummy 1. Impurities present in the crude amine.2. Insufficient acidification.1. Consider purifying the free amine by distillation before salt formation.2. Check the pH of the solution to ensure it is acidic. Add more HCl solution.

References

Application Notes and Protocols for the Synthesis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

(Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and the broader field of organic synthesis.[1] Its structure, featuring a rigid tetrahydrofuran scaffold and a primary amine functional group, provides a unique combination of polarity and conformational constraint that can significantly influence the physicochemical properties, pharmacokinetic profiles, and binding affinities of target molecules.[1] This makes it a key intermediate in the synthesis of novel pharmacologically active compounds, particularly for the construction of compound libraries for high-throughput screening.[1][2] Notably, it serves as a crucial intermediate in the synthesis of the neonicotinoid insecticide, Dinoteturan.[2][3] The primary amine acts as a versatile handle for a variety of chemical transformations, including amide bond formation, further reductive aminations, and the synthesis of ureas and thioureas.[1] This guide provides a detailed protocol for the synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride, focusing on the highly efficient and selective one-pot reductive amination methodology.

The Scientific Foundation: Understanding Reductive Amination

Reductive amination is a cornerstone transformation in organic chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines.[4][5][6] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[5]

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a superior reagent for one-pot procedures.[4] Its popularity is attributed to its mild and selective nature, which allows for a broad substrate scope and tolerance of various functional groups.[4][7]

The key advantage of STAB lies in its chemoselectivity. The rate of reduction of the in-situ formed iminium ion is significantly faster than the reduction of the starting aldehyde or ketone.[4][7] This minimizes the formation of the corresponding alcohol byproduct, a common issue with less selective reducing agents like sodium borohydride.[4] The electron-withdrawing effects of the acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a milder reducing agent compared to sodium borohydride.[7] Furthermore, STAB is less toxic than sodium cyanoborohydride (NaBH₃CN) and its reactions are often high-yielding with fewer side products.[4]

The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), as STAB is sensitive to water and not very compatible with methanol.[8]

Visualizing the Workflow: Reductive Amination Process

Reductive_Amination_Workflow Workflow for the Synthesis of this compound cluster_reaction One-Pot Reductive Amination cluster_workup Work-up and Purification cluster_final_product Final Product Formation Start Tetrahydrofuran-3-carboxaldehyde + Ammonium Acetate Imine_Formation In-situ Imine Formation Start->Imine_Formation DCM, rt STAB_Addition Addition of Sodium Triacetoxyborohydride (STAB) Imine_Formation->STAB_Addition Reduction Selective Reduction of Iminium Ion STAB_Addition->Reduction Hydride Transfer Free_Amine (Tetrahydrofuran-3-yl)methanamine (Free Base) Reduction->Free_Amine Quench Reaction Quenching (e.g., sat. NaHCO₃) Free_Amine->Quench Extraction Organic Extraction (DCM) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration_Concentration Filtration and Concentration Drying->Filtration_Concentration HCl_Salt Formation of Hydrochloride Salt (HCl in Ether) Filtration_Concentration->HCl_Salt Isolation Isolation of Final Product (Filtration and Drying) HCl_Salt->Isolation Final_Product (Tetrahydrofuran-3-yl)methanamine Hydrochloride Isolation->Final_Product

Figure 1: A schematic overview of the synthesis of this compound.

Quantitative Data Summary

ParameterValueNotes
Reactants
Tetrahydrofuran-3-carboxaldehyde1.0 eqStarting carbonyl compound.
Ammonium Acetate1.5 - 2.0 eqAmine source. Excess drives imine formation.
Sodium Triacetoxyborohydride (STAB)1.3 - 1.6 eqMild and selective reducing agent.[9]
Solvent
Dichloromethane (DCM)10 - 20 mL per mmol of aldehydeAprotic solvent suitable for STAB reactions.[7]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions are sufficient.
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
AtmosphereInert (Nitrogen or Argon)Recommended to prevent moisture contamination which can decompose STAB.[10]
Work-up and Isolation
Quenching AgentSaturated Sodium Bicarbonate (NaHCO₃) solutionTo neutralize any remaining acid and quench the reaction.
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)To remove residual water from the organic phase.
Salt FormationHCl in Diethyl Ether or DioxaneTo precipitate the hydrochloride salt for easier isolation and improved stability.
Expected Yield 75-90%Yields can vary based on reaction scale and purity of reagents.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from tetrahydrofuran-3-carboxaldehyde using a one-pot reductive amination procedure.

Materials and Reagents
  • Tetrahydrofuran-3-carboxaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)

  • Diethyl ether, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add tetrahydrofuran-3-carboxaldehyde (1.0 eq) and ammonium acetate (1.5 eq).

    • Add anhydrous dichloromethane (DCM) to the flask (approximately 15 mL per mmol of the aldehyde).

    • Stir the resulting suspension at room temperature for 30-60 minutes. This initial stirring period allows for the formation of the imine intermediate.

  • Reductive Amination:

    • To the stirred suspension, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Tetrahydrofuran-3-yl)methanamine as a free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

    • A precipitate of this compound will form.

    • Continue stirring for an additional 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

    • Dry the collected solid under vacuum to obtain the final product, this compound, as a white to off-white solid.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive compound. In contact with water, it can release flammable gases.[10][11] It should be handled in a dry environment, preferably under an inert atmosphere.[10] It is also an irritant to the skin, eyes, and respiratory system.[10][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.[10][12]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: HCl is corrosive. Handle with care and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The reductive amination of tetrahydrofuran-3-carboxaldehyde using sodium triacetoxyborohydride is a highly effective, mild, and selective method for the synthesis of this compound. This protocol provides a reliable and scalable procedure for obtaining this valuable building block, which is of significant interest to researchers in drug discovery and chemical synthesis. The operational simplicity and high yields associated with this method make it a preferred route for both academic and industrial applications.

References

Michael addition synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride via Michael Addition

Authored by: A Senior Application Scientist

Abstract

(Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt are pivotal building blocks in modern medicinal and agricultural chemistry.[1][2] Notably, this compound serves as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinoteturan.[2][3][4] This application note provides a detailed guide for the multi-step synthesis of this compound, with a core focus on the strategic implementation of the Michael addition reaction. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss critical process parameters and alternative synthetic routes to equip researchers and drug development professionals with a comprehensive understanding of this valuable transformation.

Introduction: Strategic Importance and Synthetic Overview

The tetrahydrofuran (THF) moiety is a privileged scaffold in drug discovery, prized for its ability to improve aqueous solubility and serve as a rigid, polar structural element that can enhance binding affinity to biological targets.[5][6] The title compound, this compound, combines this valuable heterocycle with a primary amine, creating a versatile bifunctional molecule for further elaboration.[1][7]

While several synthetic routes exist, including the direct reductive amination of tetrahydrofuran-3-carboxaldehyde, this guide focuses on a foundational approach that constructs the carbon skeleton via a Michael addition.[1][8] A well-documented strategy involves the conjugate addition of a nitromethane anion to an α,β-unsaturated diester, such as diethyl maleate.[1][4][8] This C-C bond-forming reaction sets the stage for a series of subsequent transformations to construct the target molecule.

This multi-step synthesis, though longer than some alternatives, is an excellent case study in strategic synthesis, utilizing classic and reliable organic reactions. The overall workflow is depicted below.

G cluster_start Starting Materials cluster_process Synthetic Sequence cluster_end Final Product SM1 Diethyl Maleate P1 Step 1: Michael Addition SM1->P1 Base Catalyst (e.g., NaOEt) SM2 Nitromethane SM2->P1 Base Catalyst (e.g., NaOEt) P2 Step 2: Diester Hydrolysis P1->P2 Base/Acid Hydrolysis P3 Step 3: Nitro Group Reduction P2->P3 Catalytic Hydrogenation P4 Step 4: Diacid Reduction P3->P4 Reducing Agent (e.g., BH3-THF) P5 Step 5: Intramolecular Cyclization (Etherification) P4->P5 Acid Catalyst P6 Step 6: HCl Salt Formation P5->P6 HCl in Ether FP (Tetrahydrofuran-3-yl)methanamine Hydrochloride P6->FP

Caption: Overall workflow for the synthesis of the target compound.

The Core Transformation: Michael Addition Mechanism

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[9] It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[10] In this synthesis, the Michael donor is the enolate-equivalent of nitromethane, a "doubly stabilized" nucleophile, making it an excellent candidate for this reaction.[11][12]

The mechanism proceeds via three key steps:[10][13]

  • Deprotonation: A base, typically an alkoxide like sodium ethoxide, removes the acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion.

  • Conjugate Addition: The nucleophilic nitronate attacks the electrophilic β-carbon of diethyl maleate. Electron delocalization pushes the π-electrons through the conjugated system to form a new enolate intermediate.

  • Protonation: The enolate is protonated by the solvent or a proton source to yield the final Michael adduct.

G cluster_mech Michael Addition Mechanism Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion  Base (B:) Michael Adduct (Enolate) Michael Adduct (Enolate) Nitronate Anion->Michael Adduct (Enolate) + Diethyl Maleate Final Adduct Final Adduct Michael Adduct (Enolate)->Final Adduct  Protonation (H-B+)

Caption: The core mechanism of the Michael Addition step.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
Diethyl maleateC₈H₁₂O₄172.18141-05-9Michael Acceptor
NitromethaneCH₃NO₂61.0475-52-5Michael Donor
Sodium EthoxideC₂H₅NaO68.05141-52-6Base Catalyst
EthanolC₂H₅OH46.0764-17-5Solvent
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3Hydrogenation Catalyst
Borane-THF complexBH₃·THF85.9414044-65-6Reducing Agent
Hydrochloric AcidHCl36.467647-01-0For salt formation
Diethyl Ether(C₂H₅)₂O74.1260-29-7Solvent
Step-by-Step Synthesis

Step 1: Michael Addition of Nitromethane to Diethyl Maleate

  • Rationale: This step forms the initial C-C bond. Sodium ethoxide is used as a catalyst to generate the nucleophilic nitronate from nitromethane.[12] The reaction is typically run at or below room temperature to control exothermicity and minimize side reactions.

  • Procedure:

    • To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add nitromethane (1.1 eq). Stir for 15 minutes at 0 °C.

    • Slowly add diethyl maleate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of starting material.

    • Upon completion, carefully neutralize the mixture with dilute aqueous HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(nitromethyl)succinate.

Step 2: Reduction of the Nitro Group to a Primary Amine

  • Rationale: The nitro group must be converted to an amine, which is essential for the final product structure. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol or ethanol.

    • Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (5 mol % Pd).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The product is a cyclic lactam, formed by spontaneous intramolecular cyclization of the resulting amino diester.

Step 3: Reduction of the Lactam and Ester Groups

  • Rationale: A strong reducing agent is required to reduce both the amide (lactam) and any remaining ester functionalities to the corresponding amine and alcohols. Borane-THF complex is a suitable reagent for this purpose.

  • Procedure:

    • Dissolve the crude lactam from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add Borane-THF complex (approx. 3-4 eq) dropwise. An exothermic reaction may occur.

    • After addition, slowly warm the mixture to reflux and maintain for 12-24 hours.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 6M HCl.

    • Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.

    • After cooling, basify the solution with aqueous NaOH and extract the product with an organic solvent like dichloromethane.

    • Dry the organic extracts and concentrate to yield the crude diol-amine intermediate.

Step 4: Intramolecular Cyclization to Form the Tetrahydrofuran Ring

  • Rationale: An acid-catalyzed dehydration (etherification) of the 1,4-diol formed in the previous step will yield the desired tetrahydrofuran ring.

  • Procedure:

    • Dissolve the crude diol-amine in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Once the cyclization is complete (monitored by TLC/GC-MS), cool the reaction, wash with aqueous sodium bicarbonate solution, then brine.

    • Dry the organic layer and concentrate under reduced pressure. The crude (Tetrahydrofuran-3-yl)methanamine can be purified by distillation or column chromatography.

Step 5: Formation of the Hydrochloride Salt

  • Rationale: Converting the free amine to its hydrochloride salt often yields a more stable, crystalline solid that is easier to handle, purify, and has a longer shelf life.

  • Procedure:

    • Dissolve the purified (Tetrahydrofuran-3-yl)methanamine in anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Stir the resulting slurry for 30 minutes in the ice bath.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

An Efficient Alternative: The Reductive Amination Pathway

For many applications, a more direct route is preferred. The reductive amination of Tetrahydrofuran-3-carboxaldehyde is a highly efficient two-step process that avoids the longer sequence of the Michael addition route.[1][8]

  • Mechanism: The aldehyde first reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel, or sodium borohydride) to the target primary amine.[8]

G cluster_start_alt Starting Materials cluster_process_alt Process cluster_end_alt Product SM1 Tetrahydrofuran-3- carboxaldehyde P1 Imine Formation SM1->P1 SM2 Ammonia Source (e.g., NH3 in Methanol) SM2->P1 P2 In Situ Reduction P1->P2 Reducing Agent (e.g., H2/Raney Ni) FP (Tetrahydrofuran-3-yl)methanamine P2->FP

Caption: Workflow for the alternative reductive amination synthesis.

This pathway offers significant advantages in terms of atom economy and process efficiency, making it highly suitable for large-scale production.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence beginning with a Michael addition. This route provides a robust, albeit lengthy, method for constructing the molecule from simple acyclic precursors. Understanding the mechanism of each step is crucial for troubleshooting and optimization. For applications demanding higher efficiency and scalability, the alternative reductive amination pathway presents a compelling and more direct strategy. The choice of synthetic route will ultimately depend on starting material availability, scale, and the specific requirements of the research or development program.

References

Chiral synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chiral Synthesis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral (Tetrahydrofuran-3-yl)methanamine in Modern Chemistry

(Tetrahydrofuran-3-yl)methanamine is a bifunctional building block of significant interest in medicinal chemistry and the broader chemical industry.[1][2] Its structure, featuring a rigid tetrahydrofuran (THF) scaffold and a primary amine, provides a unique combination of polarity and conformational constraint that is highly sought after in the design of novel pharmacologically active compounds.[1][3] The THF moiety can influence critical properties such as solubility, metabolic stability, and binding affinity to biological targets.[3] A notable application of this compound is as a key intermediate in the synthesis of the neonicotinoid insecticide Dinoteturan, highlighting its industrial relevance.[4][5]

The stereochemistry at the C3 position of the tetrahydrofuran ring is of paramount importance. The two enantiomers, (R)- and (S)-(Tetrahydrofuran-3-yl)methanamine, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure forms of this amine is critical for the development of safe and effective pharmaceuticals and agrochemicals. This application note provides an in-depth guide to the primary strategies for the chiral synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore asymmetric catalysis, chiral pool synthesis, and resolution techniques, offering both theoretical grounding and practical protocols.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a specific enantiomer of (Tetrahydrofuran-3-yl)methanamine can be approached through several distinct strategies. The choice of route often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and the required level of enantiopurity. The three principal strategies are:

  • Asymmetric Synthesis: Creating the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent.

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the required stereocenter or a precursor to it.

  • Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the two enantiomers.

G cluster_strategies Synthetic Strategies cluster_methods Methodologies cluster_product Final Product Prochiral Prochiral Precursors (e.g., Tetrahydrofuran-3-one) Asymmetric Asymmetric Synthesis (e.g., Biocatalysis) Prochiral->Asymmetric Creates Stereocenter Racemic Racemic Mixture (±)-(THF-3-yl)methanamine Resolution Chiral Resolution (e.g., Diastereomeric Salts) Racemic->Resolution Separates Enantiomers ChiralPool Chiral Pool (e.g., L-Arabinose) CPS Chiral Pool Synthesis ChiralPool->CPS Retains Stereocenter Product Enantiopure (R) or (S)-(THF-3-yl)methanamine Hydrochloride Asymmetric->Product Resolution->Product CPS->Product

Figure 1: Overview of major synthetic strategies.

Strategy 1: Asymmetric Synthesis from Prochiral Precursors

Asymmetric synthesis is often the most elegant and efficient approach, as it directly generates the desired enantiomer, avoiding the loss of 50% of the material inherent in resolution methods.

Chemoenzymatic and Biocatalytic Transformations

One of the most powerful modern techniques for creating chiral amines is through biocatalysis. Transaminases (TAs), specifically ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a ketone acceptor, creating a chiral amine with typically high enantiopurity.[1]

The general workflow involves:

  • Precursor Synthesis: Chemical synthesis of the prochiral ketone, tetrahydrofuran-3-one.

  • Asymmetric Transamination: The enzymatic conversion of the ketone into either the (R)- or (S)-enantiomer of the corresponding amine using a stereocomplementary ω-TA.

  • Functional Group Transformation: Subsequent chemical steps to convert the synthesized chiral amine into the target (Tetrahydrofuran-3-yl)methanamine.

The advantages of this approach are the exceptionally high enantioselectivity and the mild, environmentally friendly reaction conditions.[1] The industrial precedent for using engineered transaminases in large-scale synthesis, such as for the drug sitagliptin, underscores the viability of this strategy.[1]

Strategy 2: Chiral Pool Synthesis

This strategy leverages the abundance of enantiomerically pure natural products, such as carbohydrates.

Synthesis from Pentoses (e.g., L-Arabinose)

L-Arabinose, a readily available sugar often sourced from waste products of the sugar beet industry, can be converted into chiral tetrahydrofurans without the need for complex protecting group chemistry.[6] A hydrazone-based strategy allows for the selective dehydration of L-arabinose to form a functionalized chiral tetrahydrofuran on a multi-gram scale.[6] This intermediate can then be further elaborated to yield the target amine. This "biomass-to-building-block" approach is a cornerstone of sustainable chemistry.

Strategy 3: Synthesis of a Racemate Followed by Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the target molecule, resulting in a 1:1 mixture of enantiomers (a racemate), which is then separated.

Racemic Synthesis Routes

A common route to racemic (Tetrahydrofuran-3-yl)methanamine starts from simple, inexpensive materials like diethyl maleate.[4][7] A typical sequence involves:

  • Michael Addition: Reaction of nitromethane with diethyl maleate.

  • Reduction: Reduction of the ester groups, for example, with a metal borohydride.

  • Dehydration/Cyclization: Acid-catalyzed ring closure to form the 3-nitromethyltetrahydrofuran intermediate.

  • Final Reduction: Catalytic hydrogenation of the nitro group to the primary amine.

This multi-step synthesis can achieve a good overall yield of the racemic product.[4][8]

Resolution of Enantiomers

Once the racemic amine is obtained, the enantiomers must be separated.

  • Kinetic Resolution: This can be achieved using enzymes like hydrolases, which selectively react with one enantiomer, allowing the other to be isolated. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.[1]

  • Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). This forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization.

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can effectively separate the enantiomers, providing high enantiopurity for both.[9]

Strategy Core Principle Advantages Considerations
Asymmetric Synthesis Direct formation of one enantiomer from a prochiral starting material.High efficiency (theoretical yield up to 100%), high enantioselectivity, fewer steps.Requires development of specific chiral catalysts or enzymes.
Chiral Pool Synthesis Use of naturally occurring enantiopure starting materials.Stereocenter is pre-defined, often sustainable (biomass sources).Limited to the available chiral pool, may require more synthetic steps.
Chiral Resolution Separation of a synthesized racemic mixture.Utilizes well-established chemical principles, applicable to many compounds.Maximum theoretical yield of 50% for one enantiomer, generates waste enantiomer.

Table 1: Comparison of Chiral Synthesis Strategies.

Protocols and Methodologies

Protocol 1: Chemoenzymatic Synthesis via Asymmetric Transamination

This protocol outlines a modern approach to synthesizing (S)-(Tetrahydrofuran-3-yl)methanamine, leveraging the high selectivity of a transaminase enzyme.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Asymmetric Transamination cluster_step3 Step 3: Elaboration & Salification A Starting Materials B Tetrahydrofuran-3-one (Prochiral Ketone) A->B Chemical Synthesis C (S)-Tetrahydrofuran-3-amine B->C ω-Transaminase Isopropylamine (donor) pH 7.5 Buffer D (S)-(THF-3-yl)methanamine C->D Reduction/ Homologation E (S)-(THF-3-yl)methanamine HCl D->E HCl in Ether/IPA

Figure 2: Workflow for Chemoenzymatic Synthesis.

Step 1: Synthesis of Tetrahydrofuran-3-one (Prochiral Precursor)

  • Rationale: This ketone serves as the substrate for the key enzymatic step. Various synthetic routes exist for its preparation.

Step 2: Asymmetric Transamination

  • Rationale: A stereocomplementary ω-transaminase selectively converts the ketone to the (S)-amine with high enantiomeric excess (e.e.). Isopropylamine serves as a convenient and cost-effective amino donor, generating acetone as a byproduct.

  • Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM).

  • Dissolve tetrahydrofuran-3-one in the buffer to a concentration of 20-50 mM.

  • Add the ω-transaminase enzyme (commercially available or prepared in-house) to a suitable loading (e.g., 1-5 mg/mL).

  • Add the amine donor, isopropylamine, in excess (e.g., 0.5 - 1.0 M).

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis for the formation of the amine product.

  • Upon completion, work up the reaction by extracting the product into an organic solvent after basifying the aqueous layer.

Step 3: Conversion to (S)-(Tetrahydrofuran-3-yl)methanamine

  • Rationale: The amine from Step 2 needs to be converted to the target methanamine. This may involve a sequence such as conversion to a nitrile followed by reduction. A more direct route could involve the transamination of 3-acetyltetrahydrofuran.[1]

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free base of (S)-(Tetrahydrofuran-3-yl)methanamine in a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Racemic Synthesis and Resolution

This protocol details a classical chemical synthesis to produce the racemic amine, which can then be resolved.

Step 1: Synthesis of 3-Aminomethyltetrahydrofuran (Racemic)

  • Rationale: This route builds the molecule from simple acyclic precursors. The final step is a robust reduction of a nitro group.

  • Michael Addition: React diethyl maleate with nitromethane in the presence of a base.

  • Diester Reduction: Reduce the resulting diester to a diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride with an additive.

  • Cyclization: Treat the 2-(nitromethyl)butane-1,4-diol with an acid catalyst (e.g., sulfuric acid) to effect dehydration and ring closure to form 3-(nitromethyl)tetrahydrofuran.[7]

  • Nitro Group Reduction: Reduce the nitro group to the primary amine via catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure in an ammonia/methanol solution.[8] This step has been reported to give near-quantitative yields.[1][8]

Step 2: Chiral Resolution (Example via Diastereomeric Salt Formation)

  • Dissolve the racemic (Tetrahydrofuran-3-yl)methanamine in a suitable solvent (e.g., ethanol or methanol).

  • Add 0.5 equivalents of a chiral resolving agent, such as (-)-O,O'-Dibenzoyl-L-tartaric acid.

  • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature.

  • One diastereomeric salt should preferentially crystallize. Collect the solid by filtration.

  • Perform several recrystallizations to improve the diastereomeric purity.

  • Liberate the free amine from the purified salt by treatment with a base (e.g., NaOH solution) and extract into an organic solvent.

  • Convert the enantiomerically enriched amine to its hydrochloride salt as described in Protocol 1, Step 4.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a comprehensive set of analytical techniques should be employed.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural verification and purity assessment.Correct chemical shifts, integration, and coupling patterns consistent with the target structure. Absence of significant impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the mass of the free base (C₅H₁₁NO, MW: 101.15).[2][10]
Chiral HPLC/GC Determination of enantiomeric excess (e.e.).Baseline separation of the two enantiomers, allowing for quantification of the e.e. of the final product.
Melting Point Purity and identity confirmation of the salt.A sharp melting point consistent with literature values for the enantiopure hydrochloride salt.
Optical Rotation Measurement of the rotation of plane-polarized light.A specific rotation value ([α]D) that is non-zero and corresponds to the specific enantiomer synthesized.

Table 2: Key Analytical Methods for Product Validation.

Conclusion

The chiral synthesis of this compound is a critical process for accessing valuable building blocks for the pharmaceutical and agrochemical industries. While classical methods involving racemic synthesis and resolution are well-established, modern approaches utilizing asymmetric catalysis, particularly chemoenzymatic transformations, offer a more efficient, sustainable, and highly selective alternative. The choice of synthetic strategy will ultimately be guided by project-specific requirements, including scale, cost, and desired enantiopurity. The protocols and strategies detailed in this guide provide a robust framework for researchers and scientists to successfully produce this important chiral intermediate.

References

Application Notes and Protocols for the Synthesis of Dinotefuran Utilizing (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dinotefuran in Modern Crop Protection

Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-[(3-tetrahydrofuran)methyl]guanidine, is a third-generation neonicotinoid insecticide developed by Mitsui Chemicals.[1] It distinguishes itself from other neonicotinoids by the absence of a chlorinated aromatic heterocyclic ring, instead featuring a tetrahydrofuran moiety.[2] This structural uniqueness contributes to its broad-spectrum efficacy against a wide array of insect pests, including aphids, whiteflies, and beetles, making it a valuable tool in integrated pest management for leafy vegetables and other crops.[1] Its mode of action involves the disruption of the insect nervous system by acting as an agonist of nicotinic acetylcholine receptors (nAChRs).[3]

The synthesis of Dinotefuran can be approached through various chemical pathways. A common and efficient method involves the condensation of a key intermediate, (Tetrahydrofuran-3-yl)methanamine, with a suitable guanylating agent. This document provides a detailed guide for researchers and drug development professionals on the synthesis of Dinotefuran, with a specific focus on the practical application of (Tetrahydrofuran-3-yl)methanamine hydrochloride as the starting material.

Chemical Rationale and Mechanistic Overview

The core of Dinotefuran's synthesis lies in the formation of a guanidine linkage. This is typically achieved through the nucleophilic attack of the primary amine, (Tetrahydrofuran-3-yl)methanamine, on an electrophilic guanylating agent. A frequently employed reagent for this purpose is 1,3-dimethyl-2-nitroisourea.[4]

The reaction is a nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of (Tetrahydrofuran-3-yl)methanamine attacks the electrophilic carbon atom of the isourea. The nitro group on the isourea acts as a strong electron-withdrawing group, enhancing the electrophilicity of the target carbon and facilitating the displacement of a leaving group.

When starting with this compound, an initial in-situ neutralization step is imperative. The protonated amine of the hydrochloride salt is not nucleophilic and will not react with the guanylating agent. Therefore, a base must be added to the reaction mixture to deprotonate the amine, liberating the free, nucleophilic form. The choice of base is critical to avoid unwanted side reactions and to ensure solubility of the reactants.

G cluster_0 In-situ Neutralization cluster_1 Guanidine Formation (Nucleophilic Substitution) Amine_HCl (Tetrahydrofuran-3-yl)methanamine HCl Free_Amine Free (Tetrahydrofuran-3-yl)methanamine Amine_HCl->Free_Amine Deprotonation Base Base (e.g., NaOH) Base->Free_Amine Salt_Water Salt + Water Free_Amine_2 Free (Tetrahydrofuran-3-yl)methanamine Nitroisourea 1,3-Dimethyl-2-nitroisourea Dinotefuran Dinotefuran Nitroisourea->Dinotefuran Nucleophilic Attack Leaving_Group Leaving Group Free_Amine_2->Dinotefuran

Figure 1: High-level overview of the Dinotefuran synthesis workflow.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound165253-31-6C₅H₁₂ClNO137.61White to off-white solid, soluble in water. The free amine is a liquid with a boiling point of approximately 156°C.[5][6]
1,3-Dimethyl-2-nitroisourea103259-45-6C₃H₇N₃O₃133.11Solid.[7]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00White solid, highly soluble in water, corrosive.
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44Used to decrease the solubility of the product in the aqueous phase during work-up.
Ethyl Acetate141-78-6C₄H₈O₂88.11Colorless liquid, used for extraction.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04White crystalline solid, used as a drying agent.
Methanol67-56-1CH₄O32.04Colorless liquid, used as a solvent for recrystallization.
Deionized Water7732-18-5H₂O18.02

Experimental Protocols

Protocol 1: Synthesis of Dinotefuran

This protocol details the synthesis of Dinotefuran starting from this compound. The procedure involves an initial neutralization, followed by the condensation reaction and subsequent purification.

1. Reagent Preparation and Setup: a. Prepare a saturated aqueous solution of sodium chloride. b. Set up a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a well-ventilated fume hood. c. Cool the flask in an ice-water bath.

2. In-situ Neutralization and Reaction: a. To the reaction flask, add this compound (1.0 eq). b. Add the saturated sodium chloride solution. c. Slowly add a solution of sodium hydroxide (1.05 eq) in water, maintaining the temperature below 10°C. d. Stir the mixture for 15-20 minutes to ensure complete neutralization of the amine hydrochloride. e. Add 1,3-dimethyl-2-nitroisourea (1.0 eq) to the reaction mixture portion-wise, keeping the temperature below 10°C. f. Once the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5°C) for several hours.[4]

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). b. For HPLC analysis, a C18 column with a mobile phase of acetonitrile and water is suitable.[8] The disappearance of the starting materials and the appearance of the Dinotefuran peak will indicate the reaction's progression.

4. Work-up and Extraction: a. Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). b. Combine the organic layers and wash with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dinotefuran.

5. Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of hot methanol. b. Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. c. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold methanol. d. Dry the purified Dinotefuran in a vacuum oven.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Combine Amine HCl and Brine in Flask B Cool Flask in Ice Bath A->B C Add NaOH Solution (T < 10°C) B->C D Stir for 15-20 min C->D E Add 1,3-Dimethyl-2-nitroisourea (T < 10°C) D->E F Stir at 5°C for several hours E->F G Monitor by HPLC/TLC F->G H Extract with Ethyl Acetate G->H If complete I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate under Vacuum J->K L Recrystallize from Methanol K->L M Filter and Dry Product L->M

Figure 2: Experimental workflow for the synthesis of Dinotefuran.
Protocol 2: Analytical Characterization of Dinotefuran

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 20:80 (v/v) mixture of acetonitrile:water.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[8]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of Dinotefuran reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • For confirmation of identity, the sample can be analyzed by LC-MS. The mass spectrometer should be set to detect the molecular ion of Dinotefuran ([M+H]⁺).

3. Purity Assessment:

  • The purity of the synthesized Dinotefuran can be determined by calculating the area percentage of the main peak in the HPLC chromatogram.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Handling of Reagents:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Organic Solvents: Flammable. Keep away from ignition sources.

    • Dinotefuran and Intermediates: Handle with care as their toxicological properties may not be fully characterized. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete neutralization of the amine hydrochloride.Ensure the correct stoichiometry of the base is used. Check the pH of the aqueous layer after base addition to confirm it is basic.
Inactive guanylating agent.Use a fresh or properly stored batch of 1,3-dimethyl-2-nitroisourea.
Oily product instead of solidImpurities are present.Repeat the recrystallization process. Consider using a different solvent system for recrystallization. Column chromatography may be necessary for highly impure samples.
Broad peaks in HPLCPoor column condition or inappropriate mobile phase.Flush the column or use a new one. Optimize the mobile phase composition.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Dinotefuran using this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently and efficiently produce this important insecticide for further study and development. The inclusion of in-process monitoring and analytical characterization ensures the synthesis of a high-purity final product.

References

Application Note: (Tetrahydrofuran-3-yl)methanamine Hydrochloride – A Versatile Scaffold for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The exploration of novel chemical space is a cornerstone of modern drug discovery. A notable trend is the increasing use of sp³-rich, three-dimensional scaffolds to improve the physicochemical properties and biological relevance of compound libraries. (Tetrahydrofuran-3-yl)methanamine hydrochloride has emerged as a valuable bifunctional building block for this purpose. Its unique structure, featuring a rigid, polar tetrahydrofuran (THF) ring and a versatile primary amine, provides an exceptional starting point for creating diverse and structurally complex molecular libraries.[1][2] The THF moiety, a privileged structure in numerous natural products and FDA-approved pharmaceuticals, can enhance aqueous solubility, modulate pharmacokinetic profiles, and provide specific vectors for probing protein binding pockets.[3][4] This guide details the strategic application of this compound in library synthesis, providing field-proven protocols, mechanistic insights, and a comprehensive workflow for its effective utilization.

Physicochemical Properties and Strategic Value

(Tetrahydrofuran-3-yl)methanamine (free base) possesses a unique combination of properties that make it an advantageous scaffold for medicinal chemistry applications. The hydrochloride salt form is typically used to improve stability and handling.

Table 1: Physicochemical Properties of (Tetrahydrofuran-3-yl)methanamine

Property Value Source
Molecular Formula C₅H₁₁NO [2][5]
Molecular Weight 101.15 g/mol [5][6]
Boiling Point ~156.0 °C (at 760 Torr) [5][7]
Density ~0.992 g/cm³ (at 25 °C) [5]
logP (n-octanol/water) -0.435 (Predicted) [5]
pKa (Predicted) 9.96 ± 0.29 [7][8]

| Appearance | Colorless to light yellow liquid |[2][8] |

Strategic Advantages in Drug Discovery:
  • Scaffold Rigidity and 3D Diversity: The non-planar THF ring introduces a rigid conformational constraint, reducing the entropic penalty upon binding to a biological target. The amine side chain projects away from the ring, allowing for the systematic exploration of three-dimensional chemical space.

  • Improved Pharmacokinetics: Saturated heterocycles like THF are known to be metabolically robust and can improve properties such as solubility and cell permeability compared to their aromatic counterparts.[3] The oxygen atom acts as a hydrogen bond acceptor, which can facilitate favorable interactions with biological targets and improve aqueous solubility.[1][2]

  • Versatile Synthetic Handle: The primary amine is a powerful nucleophile that readily participates in a wide range of robust and high-yield chemical transformations, making it ideal for the parallel synthesis of large compound libraries.[1]

Core Synthetic Methodologies for Library Generation

The primary amine of (Tetrahydrofuran-3-yl)methanamine is the key to its utility in library synthesis. Below are detailed protocols for two of the most common and reliable transformations: amide coupling and reductive amination.

Methodology 1: Parallel Amide Coupling

Principle: Amide bond formation is a cornerstone of medicinal chemistry. For library synthesis, using an activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective. HATU rapidly converts carboxylic acids into activated esters, which then react cleanly with the primary amine of the THF scaffold. This method is favored for its high efficiency, mild reaction conditions, and suppression of common side reactions like epimerization.

Protocol: Synthesis of an Amide Library Array

  • Materials:

    • This compound

    • A diverse library of carboxylic acids

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • 96-well reaction block or individual reaction vials

  • Step-by-Step Procedure:

    • Stock Solution Preparation:

      • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

      • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF. Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of the HATU reaction without competing in the coupling.

    • Reagent Dispensing (per well/vial):

      • To each reaction vessel, add the desired carboxylic acid (0.1 mmol, 1.0 equiv).

      • Add 240 µL of a 0.5 M solution of HATU in DMF (0.12 mmol, 1.2 equiv).

      • Add 200 µL of the 0.5 M this compound stock solution (0.1 mmol, 1.0 equiv).

    • Reaction Initiation:

      • Add 300 µL of the 1.0 M DIPEA stock solution (0.3 mmol, 3.0 equiv). Causality: An excess of base ensures complete neutralization and drives the reaction to completion.

      • Seal the reaction block/vials and shake at room temperature for 4-6 hours. Monitor a representative reaction by LC-MS to confirm the consumption of the starting amine.

    • Work-up and Purification:

      • Quench the reaction by adding 500 µL of water to each well.

      • For purification via preparative HPLC, the samples can be directly filtered and injected. For solid-phase extraction (SPE), select a cartridge appropriate for the product's polarity.

Methodology 2: Reductive Amination

Principle: Reductive amination provides a robust method for forming C-N bonds by reacting an amine with an aldehyde or ketone. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for library synthesis. It is mild, selective for imines over carbonyls, and does not react with common solvents. This allows for a one-pot procedure with a broad substrate scope.

Protocol: Synthesis of a Secondary Amine Library Array

  • Materials:

    • This compound

    • A diverse library of aldehydes or ketones

    • Sodium triacetoxyborohydride (STAB)

    • DIPEA

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • 96-well reaction block or individual reaction vials

  • Step-by-Step Procedure:

    • Reagent Dispensing (per well/vial):

      • To each reaction vessel containing a magnetic stir bar, add the aldehyde or ketone (0.1 mmol, 1.0 equiv).

      • Add 500 µL of a 0.2 M solution of this compound in anhydrous DCE (0.1 mmol, 1.0 equiv).

      • Add 18 µL of DIPEA (0.1 mmol, 1.0 equiv) to neutralize the hydrochloride salt.

    • Imine Formation:

      • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Reduction:

      • Add STAB (32 mg, 0.15 mmol, 1.5 equiv) in one portion. Causality: STAB is added after initial imine formation to ensure efficient reduction. A slight effervescence (from acetic acid byproduct) may be observed.

      • Seal the reaction block/vials and stir at room temperature for 12-18 hours. Monitor by LC-MS for completion.

    • Work-up and Purification:

      • Quench the reaction by slowly adding 500 µL of a saturated aqueous sodium bicarbonate solution.

      • If necessary, extract the product with an organic solvent like dichloromethane or ethyl acetate.

      • The organic layer can then be concentrated and the product purified by preparative HPLC or silica gel chromatography.

Visualization of Synthetic Applications and Workflow

The versatility of (Tetrahydrofuran-3-yl)methanamine allows it to be a central hub for generating diverse chemical libraries through various synthetic routes.

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds Core (Tetrahydrofuran-3-yl)methanamine Amidation Amide Coupling (+ R-COOH) Core->Amidation ReductiveAmination Reductive Amination (+ R-CHO/R-CO-R') Core->ReductiveAmination Sulfonylation Sulfonylation (+ R-SO2Cl) Core->Sulfonylation UreaFormation Urea Formation (+ R-NCO) Core->UreaFormation Amide Amide Library (R-CO-NH-CH2-THF) Amidation->Amide SecAmine Secondary Amine Library (R-CH2-NH-CH2-THF) ReductiveAmination->SecAmine Sulfonamide Sulfonamide Library (R-SO2-NH-CH2-THF) Sulfonylation->Sulfonamide Urea Urea Library (R-NH-CO-NH-CH2-THF) UreaFormation->Urea

Diagram 1: Key synthetic transformations using (Tetrahydrofuran-3-yl)methanamine.

G Start Reagent Dispensing (THF-amine, R-X, Catalysts) in 96-well plate Reaction Reaction Incubation (Shaking at RT or elevated temp) Start->Reaction Monitoring QC Check (LC-MS) (Confirm starting material consumption) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Quench / Liquid-Liquid or Solid-Phase Extraction Monitoring->Workup Reaction Complete Purification Purification (Mass-directed preparative HPLC) Workup->Purification Analysis Final Analysis (LC-MS, Purity/Identity Check) Purification->Analysis Plating Library Plating & Archiving (DMSO solutions at standard conc.) Analysis->Plating

Diagram 2: General workflow for parallel library synthesis and purification.

Safety and Handling

This compound and its free base are hazardous chemicals that require careful handling in a controlled laboratory environment.

  • Hazards: The compound is a flammable liquid and vapor.[5][9] It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container away from heat and ignition sources.[5][10]

Table 2: Personal Protective Equipment (PPE) and Handling

Precaution Specification Rationale
Ventilation Use only in a certified chemical fume hood. To prevent inhalation of vapors, which may cause respiratory irritation.[5]
Eye Protection Wear chemical safety goggles or a face shield. To prevent contact that can cause serious eye damage.[5][10]
Hand Protection Wear chemically resistant gloves (e.g., nitrile). To prevent skin contact and irritation.[5][10]
Skin/Body Protection Wear a flame-retardant lab coat. To protect against skin exposure and in case of fire.[5]

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Take precautionary measures against static discharge. | General safe laboratory practice for flammable and irritant chemicals.[5] |

Conclusion

This compound is a powerful and effective building block for the synthesis of novel compound libraries. Its bifunctional nature, combined with the favorable physicochemical properties imparted by the THF scaffold, allows for the rapid generation of diverse, sp³-rich molecules suitable for high-throughput screening in drug discovery programs. The robust and well-established protocols for amide coupling and reductive amination enable its seamless integration into automated and parallel synthesis workflows, making it an essential tool for the modern medicinal chemist.

References

The Strategic Integration of (Tetrahydrofuran-3-yl)methanamine Hydrochloride in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for CNS-Targeted Libraries

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. (Tetrahydrofuran-3-yl)methanamine hydrochloride has emerged as a critical building block for medicinal chemists, offering a unique combination of structural and physicochemical properties that are highly advantageous for targeting CNS pathologies.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this versatile scaffold. We will explore its role in the synthesis of potent and selective CNS drug candidates, with a focus on dopamine D3 and NMDA NR2B receptor antagonists, and provide detailed protocols for its incorporation into lead compounds.

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a prevalent feature in numerous biologically active compounds and FDA-approved drugs.[2] Its inclusion in drug candidates can significantly influence properties such as metabolic stability, aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets. The primary amine of (tetrahydrofuran-3-yl)methanamine provides a readily functionalizable handle for a variety of chemical transformations, including reductive amination and amide bond formation, making it an ideal component for the construction of diverse chemical libraries aimed at CNS targets.[3]

The Rationale for Tetrahydrofuran Incorporation in CNS Drug Design

The judicious inclusion of the tetrahydrofuran ring system in CNS drug candidates is a strategic decision rooted in its favorable physicochemical properties. The cyclic ether can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a ligand to its target receptor.[3] Furthermore, the THF moiety can improve the overall pharmacokinetic profile of a drug molecule, a critical consideration for CNS agents that must cross the blood-brain barrier (BBB).

A key challenge in CNS drug development is designing molecules that can efficiently penetrate the BBB. The properties of the THF ring can contribute to improved BBB permeability. For instance, the strategic placement of fluorine atoms on a bis-tetrahydrofuran ligand in HIV-1 protease inhibitors has been shown to enhance lipophilicity and significantly improve BBB penetration in in-vitro models. While not a direct application of (tetrahydrofuran-3-yl)methanamine, this highlights the potential of the THF scaffold to be modified to optimize CNS delivery.

Targeting Key CNS Receptors: Dopamine D3 and NMDA NR2B

This compound has proven particularly valuable in the development of antagonists for two critical CNS targets: the dopamine D3 receptor and the NR2B subtype of the NMDA receptor.

Dopamine D3 Receptor Antagonists: A New Frontier in Neuropsychiatric Disorders

The dopamine D3 receptor is a compelling target for the treatment of a range of neuropsychiatric conditions, including schizophrenia, substance use disorders, and depression. The development of D3-selective antagonists is a key goal, as this selectivity may offer an improved side-effect profile compared to less selective antipsychotics.[4] The structural features of (tetrahydrofuran-3-yl)methanamine make it an attractive component for the synthesis of novel D3 receptor ligands.

Application Protocol 1: Synthesis of a Dopamine D3 Receptor Antagonist Precursor via Reductive Amination

This protocol details the synthesis of a key intermediate for a potential dopamine D3 receptor antagonist, utilizing a reductive amination reaction with this compound. This method is adapted from a procedure described in patent literature.[5]

Workflow for Reductive Amination

reagents Ketone Precursor (Tetrahydrofuran-3-yl)methanamine HCl Sodium Triacetoxyborohydride DCE/NMP reaction Reductive Amination 0°C to Room Temperature 16 hours reagents->reaction Combine workup Quench Reaction Aqueous Workup Extraction reaction->workup Reaction Complete purification Column Chromatography workup->purification Crude Product product Dopamine D3 Antagonist Precursor purification->product Purified Product

Caption: Reductive amination workflow for synthesizing a dopamine D3 antagonist precursor.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
Ketone PrecursorVariesVaries
This compound184950-35-4137.61
Sodium Triacetoxyborohydride56553-60-7211.94
1,2-Dichloroethane (DCE)107-06-298.96
N-Methyl-2-pyrrolidone (NMP)872-50-499.13
Procedure
  • To a stirred solution of the appropriate ketone precursor (1.0 eq) in a mixture of DCE and NMP at 0°C under an inert atmosphere (e.g., argon), add this compound (2.2 eq).

  • Slowly add sodium triacetoxyborohydride (2.4 eq) in one portion to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired secondary amine product.

NR2B-Selective NMDA Receptor Antagonists: A Therapeutic Avenue for Neuropathic Pain and Depression

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors, particularly the NR2B subtype, is implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[6] Consequently, the development of selective NR2B antagonists is a promising therapeutic strategy. This compound can be incorporated into scaffolds designed to target the NR2B receptor with high affinity and selectivity.

Signaling Pathway of NMDA Receptor Antagonism

Glutamate Glutamate & Glycine NMDA_R NMDA Receptor (NR1/NR2B) Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Leads to Antagonist NR2B Antagonist (containing THF-moiety) Antagonist->NMDA_R Blocks

Caption: NMDA receptor antagonism by NR2B-selective compounds.

Quantitative Data: Binding Affinities of Representative CNS Ligands

The following table summarizes the in vitro binding affinities (Ki) of representative compounds from classes of CNS agents where the tetrahydrofuran moiety is a key structural feature.

Compound ClassTarget ReceptorRepresentative CompoundKi (nM)Reference
Tetracyclic Tetrahydrofuran DerivativeDopamine D2(-)-11.2[7]
Serotonin 5-HT2A(-)-10.8[7]
3-Benzazepine-1,7-diolNMDA NR2BWMS-1410 (25)14
5-Substituted BenzimidazoleNMDA NR2BCompound 37a3.4
4-PhenylpiperazineDopamine D3Compound 196.84

Conclusion and Future Perspectives

This compound is a demonstrably valuable and versatile building block in the design and synthesis of novel CNS drug candidates. Its inherent structural and physicochemical properties can be leveraged to optimize ligand-receptor interactions and improve the pharmacokinetic profiles of molecules targeting complex neurological and psychiatric disorders. The successful application of this scaffold in the development of potent and selective dopamine D3 and NMDA NR2B receptor antagonists underscores its significance in modern medicinal chemistry. Future applications will likely see the continued use of this and structurally related tetrahydrofuran-based building blocks in the exploration of new chemical space for a wider array of CNS targets.

References

Application Notes and Protocols for (Tetrahydrofuran-3-yl)methanamine Hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Tetrahydrofuran Scaffolds in Oncology

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a bifunctional organic compound featuring a rigid tetrahydrofuran (THF) ring and a primary amine group.[1][2] While this specific salt may primarily serve as a versatile building block in medicinal chemistry, the core THF motif is a key structural feature in numerous natural products and synthetic molecules exhibiting potent anticancer activity.[1][3][4] The THF ring's polarity and ability to act as a hydrogen bond acceptor can significantly influence a molecule's physicochemical properties, potentially enhancing solubility and target engagement.[1]

Derivatives of the THF scaffold have been shown to induce antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and endoplasmic reticulum stress in cancer cells.[5][6] This document provides a comprehensive guide for researchers on how to systematically evaluate the potential of novel compounds derived from this compound as anticancer agents. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for preclinical drug discovery.

Hypothesized Mechanism of Action: Induction of Apoptosis

A common mechanism of action for novel anticancer agents is the induction of apoptosis.[7] For derivatives of (Tetrahydrofuran-3-yl)methanamine, a plausible hypothesis is the modulation of key signaling pathways that control programmed cell death. The protocols detailed herein are designed to test this hypothesis by examining established hallmarks of apoptosis.

Apoptosis_Pathway Hypothesized Apoptotic Pathway THF_Derivative (Tetrahydrofuran-3-yl)methanamine Derivative Mitochondria Mitochondria THF_Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic pathway induced by a novel THF derivative.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is typically performed using in vitro cell-based assays.[8][9] These assays are crucial for determining a compound's cytotoxicity and for elucidating its mechanism of action in a controlled environment.[8]

Cell Viability and Cytotoxicity Assessment

Cell viability assays are fundamental for quantifying the dose-dependent effects of a compound on cancer cell proliferation and survival.[10][11][12] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (Tetrahydrofuran-3-yl)methanamine derivative in culture medium. The final concentrations should typically range from nanomolar to micromolar levels (e.g., 0.01 µM to 100 µM).[8] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[8]

  • Incubation: Incubate the plates for 48-72 hours. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[13]

Elucidation of Apoptotic Mechanism via Western Blotting

To investigate if the observed cytotoxicity is due to apoptosis, Western blotting can be employed to detect key protein markers of this process.[14] The cleavage of caspases, particularly caspase-3, and its substrate, PARP-1, are hallmark indicators of apoptosis.[7][15]

Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Seed cancer cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[8]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.[14] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP-1, and total PARP-1. A loading control, such as β-actin or GAPDH, must also be included.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Data Analysis: Analyze the band intensities to determine the ratio of cleaved to total protein for caspase-3 and PARP-1. An increase in the cleaved forms indicates the induction of apoptosis.

Target Protein Expected Size (Full-length) Expected Size (Cleaved) Significance in Apoptosis
Caspase-3~35 kDa~17/19 kDaKey executioner caspase
PARP-1~116 kDa~89 kDaSubstrate of cleaved caspase-3
β-Actin~42 kDaN/ALoading control

Part 2: In Vivo Evaluation of Anti-Tumor Efficacy

Promising in vitro results should be validated in a more physiologically relevant in vivo model.[16] Subcutaneous xenograft models in immunocompromised mice are a standard for assessing the anti-tumor efficacy of novel compounds.[17][18]

Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Analysis Cell_Culture 1. Cancer Cell Culture & Harvest Implantation 3. Subcutaneous Cell Injection Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Grouping 5. Randomization into Groups Monitoring->Grouping Treatment 6. Compound Administration Grouping->Treatment Measurement 7. Tumor & Body Weight Measurement Treatment->Measurement Endpoint 8. Study Endpoint & Tissue Harvest Measurement->Endpoint

Caption: A typical workflow for an in vivo xenograft study.

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, which can accept human tumor xenografts.[18][19] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1-10 x 10⁶ cells in 100-200 µL.[19] Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[19]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the (Tetrahydrofuran-3-yl)methanamine derivative via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights throughout the study. Body weight loss can be an indicator of treatment-related toxicity.[19]

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size or after a set treatment duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the compound's efficacy.

Parameter Description Typical Measurement
Tumor VolumeSize of the subcutaneous tumormm³
Body WeightIndicator of animal health and toxicitygrams (g)
Tumor Growth Inhibition (TGI)Percentage of tumor growth reduction in treated vs. control%

Conclusion

This compound represents a valuable starting point for the synthesis of novel small molecules in oncology. By employing a systematic approach that begins with in vitro screening for cytotoxicity and progresses to mechanistic studies and in vivo validation, researchers can effectively evaluate the therapeutic potential of its derivatives. The protocols provided in this guide offer a robust framework for this crucial phase of preclinical drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (Tetrahydrofuran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydrofuran-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. As a key building block in medicinal chemistry and for agrochemicals like Dinoteturan, its purity is paramount for successful downstream applications.[1][2][3] This document provides in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the most common impurities in my crude this compound and how do they originate?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is directly linked to the synthetic route used. A common synthesis involves the reductive amination of tetrahydrofuran-3-carboxaldehyde.[4]

Expert Insight: Always review your specific synthetic pathway to anticipate likely contaminants. Byproducts are often structurally similar to the product, making them challenging to remove.

Table 1: Common Impurities and Their Probable Origins

Impurity Probable Origin Recommended Removal Method
Tetrahydrofuran-3-carboxaldehyde Incomplete reductive amination.[4] Acid-base extraction, chromatography of the free amine.
Tetrahydrofuran-3-methanol Over-reduction of the starting aldehyde. Acid-base extraction (impurity remains in organic phase).
Raney Nickel (or other catalyst) Carryover from the reduction step.[4] Filtration (e.g., through Celite®) before workup.
Inorganic Salts (e.g., NaCl) Use of aqueous HCl for salt formation or neutralization steps.[5] Recrystallization from an appropriate organic solvent (e.g., isopropanol), or conversion to free base and re-precipitation with anhydrous HCl.

| Dimerization/Polymerization Products | Side reactions, especially under harsh conditions. | Recrystallization or chromatography. |

Q2: My crude product is a dark-colored oil after salt formation. How do I isolate a clean, crystalline solid?

A2: The formation of an oil or "oiling out" instead of a crystalline solid is a common issue, particularly when residual solvents or impurities are present.[6] This typically indicates that the melting point of your product/impurity mixture is lower than the boiling point of the solvent used or that the solution is highly supersaturated. The primary goal is to remove impurities that inhibit crystallization.

Workflow: From Crude Oil to Crystalline Solid

The following diagram outlines the decision-making process for purifying your crude product.

purification_workflow start Crude Reaction Mixture (Oil or Impure Solid) acid_base Perform Acid-Base Extraction (See Protocol 1) start->acid_base Removes neutral & acidic impurities free_amine Isolated Free Amine (May still be an oil) acid_base->free_amine distill Optional: Distill Free Amine (if thermally stable) free_amine->distill For volatile impurities chromatography Purify Free Amine by Column Chromatography (See Protocol 3) free_amine->chromatography If significant organic impurities remain salt_formation Convert to HCl Salt (Anhydrous HCl) free_amine->salt_formation If amine is relatively clean pure_amine Pure Free Amine distill->pure_amine chromatography->pure_amine pure_amine->salt_formation recrystallize Recrystallize HCl Salt (See Protocol 2) salt_formation->recrystallize final_product Pure Crystalline (Tetrahydrofuran-3-yl)methanamine HCl recrystallize->final_product

Caption: Purification decision workflow.

An acid-base extraction is the most robust initial step. It effectively separates the basic amine from neutral and acidic impurities.[6][7]

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The amine will move to the aqueous phase as the hydrochloride salt.[7] Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with the same organic solvent (ethyl acetate or DCM) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a strong base (e.g., 50% NaOH solution) dropwise with stirring until the pH is >12. This converts the hydrochloride salt back to the free amine.[7]

  • Back Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., DCM) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Q3: My hydrochloride salt is contaminated with inorganic salts like NaCl. How can I remove them?

A3: This is a frequent problem when using aqueous HCl for salt formation.[5] Since inorganic salts are generally insoluble in most organic solvents, the most effective method for their removal is recrystallization.

Expert Insight: The key is to select a solvent in which the desired amine hydrochloride is soluble at high temperatures but poorly soluble at low temperatures, while the inorganic salt (NaCl) remains insoluble even at high temperatures. Alcohols like isopropanol (IPA) or ethanol are often excellent choices. For stubborn cases, converting the salt back to the free base, filtering off the inorganic salt, and re-precipitating with anhydrous HCl is a foolproof method.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 2). Isopropanol is a good starting point.

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a reflux condenser) while stirring until the salt is fully dissolved. If it doesn't dissolve completely, add small portions of the solvent until it does.

  • Hot Filtration (if necessary): If insoluble material (like NaCl) is visible in the hot solution, perform a hot filtration through a pre-warmed funnel to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization

Solvent / System Rationale Troubleshooting Tip
Isopropanol (IPA) Good solubility differential for many amine hydrochlorides; low solubility for NaCl. If the product is too soluble, add a small amount of an anti-solvent like diethyl ether or hexanes to the cooled solution to induce precipitation.[6]
Ethanol Similar properties to IPA. Can sometimes retain water, ensure you are using anhydrous ethanol.
n-Butanol Excellent for removing ammonium chloride and other highly polar salts due to their very low solubility.[9] Higher boiling point requires more care during handling and solvent removal.

| IPA / Ethyl Acetate | A polar solvent/less polar anti-solvent system. | Dissolve in hot IPA and add ethyl acetate dropwise until the solution becomes slightly turbid, then allow to cool. |

Q4: Can I use column chromatography for purification?

A4: Yes, but it is highly recommended to perform chromatography on the free amine , not the hydrochloride salt. The salt is typically too polar and will either not move from the origin or streak badly on standard silica gel.[6]

Expert Insight: Deactivating the silica gel is critical to prevent the polar amine from irreversibly binding to the acidic silica surface. This is easily achieved by including a small amount of a volatile base in the eluent.

Protocol 3: Flash Chromatography of (Tetrahydrofuran-3-yl)methanamine (Free Base)
  • Stationary Phase: Standard silica gel.

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

    • Crucial Step: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in MeOH) to the mobile phase. This deactivates the silica and ensures sharp, well-defined peaks for the amine.

  • Sample Preparation: Dissolve the crude free amine (obtained from Protocol 1) in a minimal amount of the initial eluent.

  • Elution: Start with a low polarity eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N) and gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The resulting pure free amine can then be converted to the hydrochloride salt by dissolving it in a solvent like diethyl ether or ethyl acetate and adding a solution of anhydrous HCl (e.g., 2M in diethyl ether).

The following diagram illustrates the acid-base extraction process, a fundamental technique for amine purification.

Caption: Workflow for acid-base extraction.

By applying these targeted strategies and understanding the chemical principles behind them, you can effectively troubleshoot and optimize the purification of this compound, ensuring the high quality required for your research and development endeavors.

References

Technical Support Center: Synthesis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this valuable building block.[1][2][3] We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles.

I. Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a significantly lower than expected yield of (Tetrahydrofuran-3-yl)methanamine. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the specific synthetic route employed. The two most common routes are the reductive amination of tetrahydrofuran-3-carboxaldehyde and the reduction of 3-cyanotetrahydrofuran.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Reductive Amination: The formation of the intermediate imine/enamine may be slow or incomplete. Ensure anhydrous conditions, as water can hydrolyze the imine. The choice of reducing agent is also critical. While sodium borohydride can be used, milder and more selective reagents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation are often more effective and minimize side reactions.[4][5][6]

    • Nitrile Reduction: The reduction of the nitrile group requires potent reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation under pressure (e.g., using Raney Nickel or Palladium on Carbon).[7][8] Incomplete reduction can be due to deactivated catalyst, insufficient hydrogen pressure, or inadequate reaction time.

  • Side Reactions:

    • Over-alkylation (Reductive Amination): In the presence of the newly formed primary amine, the starting aldehyde can react further to form a secondary amine, which is a common byproduct. To mitigate this, a stepwise procedure can be beneficial: first, form the imine, and then introduce the reducing agent.[5] Using a large excess of the ammonia source can also favor the formation of the primary amine.

    • Aldol Condensation (Reductive Amination): Under basic conditions, the starting aldehyde can undergo self-condensation. Maintaining a neutral to slightly acidic pH can suppress this side reaction.

    • Hydrolysis of Nitrile (Nitrile Reduction): If water is present, especially under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, which will not be reduced to the amine.

  • Product Loss During Workup and Purification:

    • (Tetrahydrofuran-3-yl)methanamine is a relatively low molecular weight, water-soluble amine, which can lead to losses during aqueous workup. To minimize this, perform extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a basic pH to ensure the amine is in its free base form.

    • Purification by distillation should be performed under reduced pressure to avoid thermal decomposition.[2]

Experimental Protocol: Optimizing Reductive Amination Yield

  • Reaction Setup: To a solution of tetrahydrofuran-3-carboxaldehyde in an anhydrous solvent (e.g., methanol or 1,2-dichloroethane), add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).[7]

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of aqueous sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be purified by vacuum distillation or converted directly to the hydrochloride salt.

Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS)

Q: I'm observing unexpected signals in the 1H NMR and/or extra peaks in the GC-MS of my final product. What are the likely byproducts?

A: The identity of the byproducts is highly dependent on the synthetic route. Below is a summary of common impurities.

Synthetic RouteCommon ByproductsProbable CauseAnalytical Signature
Reductive Amination N,N-bis((tetrahydrofuran-3-yl)methyl)amine (Secondary Amine)Over-alkylation of the product amine with the starting aldehyde.Complex multiplets in 1H NMR; higher mass peak in GC-MS corresponding to C11H21NO2.
Tetrahydrofuran-3-methanolReduction of the starting aldehyde before amination.Characteristic alcohol proton signal in 1H NMR; mass peak in GC-MS corresponding to C5H10O2.
Tetrahydrofuran-3-carboxylic acidOxidation of the starting aldehyde or incomplete reduction of a carboxylic acid precursor.Broad carboxylic acid proton signal in 1H NMR; may not be volatile enough for GC-MS unless derivatized.
Nitrile Reduction Tetrahydrofuran-3-carboxamideIncomplete reduction or partial hydrolysis of the nitrile.Amide proton signals in 1H NMR; mass peak in GC-MS corresponding to C5H9NO2.
Starting Material (3-cyanotetrahydrofuran)Incomplete reaction.Presence of the nitrile peak in IR spectrum; characteristic signals in 1H NMR; mass peak in GC-MS corresponding to C5H7NO.

Troubleshooting Flowchart for Impurity Identification

G start Impurity Detected route Identify Synthetic Route start->route reductive_amination Reductive Amination route->reductive_amination Aldehyde nitrile_reduction Nitrile Reduction route->nitrile_reduction Nitrile impurity_ra Characterize Impurity (NMR, MS) reductive_amination->impurity_ra impurity_nr Characterize Impurity (NMR, MS, IR) nitrile_reduction->impurity_nr secondary_amine Secondary Amine Byproduct? (Over-alkylation) impurity_ra->secondary_amine High MW alcohol Alcohol Byproduct? (Aldehyde Reduction) impurity_ra->alcohol Low MW, -OH signal solution_ra1 Optimize Stoichiometry (Excess Ammonia) secondary_amine->solution_ra1 solution_ra2 Use Milder Reducing Agent (e.g., STAB) alcohol->solution_ra2 amide Amide Byproduct? (Incomplete Reduction) impurity_nr->amide Amide signals starting_material Unreacted Nitrile? impurity_nr->starting_material Nitrile peak solution_nr1 Ensure Anhydrous Conditions amide->solution_nr1 solution_nr2 Increase Catalyst Loading/ Reaction Time/Pressure amide->solution_nr2 starting_material->solution_nr2

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Q: I am having trouble precipitating the hydrochloride salt of (Tetrahydrofuran-3-yl)methanamine. The product remains an oil. How can I obtain a solid product?

A: The hydrochloride salt of this amine can sometimes be hygroscopic or form an oil if impurities are present.

Probable Causes & Solutions:

  • Presence of Water: Ensure the free base is thoroughly dried before attempting salt formation. Use of a drying agent like anhydrous sodium sulfate or magnesium sulfate is crucial. The solvent used for precipitation (e.g., diethyl ether, MTBE, or ethyl acetate) must also be anhydrous.

  • Impurities: The presence of byproducts can interfere with crystallization. If the product is oily, it may be necessary to re-purify the free base by vacuum distillation before attempting the salt formation again.

  • Solvent Choice: The choice of solvent for precipitation is critical. A solvent in which the hydrochloride salt is insoluble is required. Diethyl ether is a common choice. If the product oils out, try adding a non-polar co-solvent like hexanes or pentane to induce precipitation.

  • Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the formation of an oily dihydrochloride or a solvated complex. It is recommended to use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) and add it dropwise to a solution of the amine until precipitation is complete. Monitor the pH of the solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (Tetrahydrofuran-3-yl)methanamine?

A1: Two primary routes are widely used:

  • Reductive amination of tetrahydrofuran-3-carboxaldehyde: This method is versatile and can be performed under relatively mild conditions using various reducing agents.[1][7]

  • Reduction of 3-cyanotetrahydrofuran: This route is also common, often employing powerful reducing agents like LAH or catalytic hydrogenation.[8]

Q2: How can I effectively remove the secondary amine byproduct?

A2: Separation of the primary and secondary amine byproducts can be challenging due to their similar boiling points.

  • Chromatography: Flash column chromatography on silica gel can be effective, typically using a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking.

  • Derivatization: The primary amine can be selectively protected (e.g., as a Boc-carbamate), allowing for the separation of the unreacted secondary amine. The protecting group can then be removed.

Q3: What are the recommended storage conditions for (Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt?

A3: The free base, (Tetrahydrofuran-3-yl)methanamine, should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place to prevent oxidation and absorption of atmospheric CO2.[2][9] The hydrochloride salt is more stable but can be hygroscopic. It should also be stored in a tightly sealed container in a desiccator.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Reductive Amination: Reagents like sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled in a fume hood. Quenching these reagents should be done carefully to control gas evolution.

  • Nitrile Reduction: LAH is highly reactive with water and protic solvents and must be handled under strictly anhydrous conditions. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures.

  • General: (Tetrahydrofuran-3-yl)methanamine is a skin and eye irritant.[10] Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Synthesis and Byproduct Formation Overview

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction aldehyde Tetrahydrofuran- 3-carboxaldehyde imine Imine Intermediate aldehyde->imine + NH3 alcohol_bp THF-3-methanol (Aldehyde Reduction) aldehyde->alcohol_bp + [H] product (Tetrahydrofuran-3-yl)methanamine imine->product + [H] secondary_amine Secondary Amine (Over-alkylation) imine->secondary_amine + Product nitrile 3-Cyanotetrahydrofuran product2 (Tetrahydrofuran-3-yl)methanamine nitrile->product2 + [H] amide_bp Amide Byproduct (Partial Reduction) nitrile->amide_bp + H2O, [H]

References

Technical Support Center: Scale-Up of (Tetrahydrofuran-3-yl)methanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (Tetrahydrofuran-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable bifunctional building block.[1][2][3] As a key intermediate in the synthesis of various pharmacologically active compounds, including the neonicotinoid insecticide Dinoteturan, its efficient and scalable production is of significant interest.[4][5]

This document provides in-depth troubleshooting guidance and frequently asked questions to address specific issues that may arise during your experiments, ensuring scientific integrity and promoting successful outcomes.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on the widely used reductive amination pathway.

Issue 1: Low or Inconsistent Yields in Reductive Amination

Question: We are experiencing significantly lower than expected yields (<70%) during the reductive amination of Tetrahydrofuran-3-carboxaldehyde with ammonia, using sodium triacetoxyborohydride (STAB). What are the likely causes and how can we optimize the reaction?

Answer: Low yields in reductive amination are a frequent challenge during scale-up. The root cause often lies in one or a combination of the following factors: incomplete imine formation, competing reduction of the starting aldehyde, and degradation of the reducing agent.[6][7]

Troubleshooting Workflow:

G start Low Yield Observed check_imine Step 1: Verify Imine Formation (TLC, NMR, or in-process IR) start->check_imine imine_incomplete Imine formation is incomplete. - Add acetic acid (catalyst). - Use a dehydrating agent (e.g., Na2SO4). - Increase reaction time before adding STAB. check_imine->imine_incomplete [Problem Found] check_aldehyde Step 2: Check for Aldehyde Reduction (Analyze crude reaction mixture for Tetrahydrofuran-3-yl)methanol) check_imine->check_aldehyde [Imine OK] imine_incomplete->check_aldehyde aldehyde_reduced Significant aldehyde reduction detected. - Add STAB portion-wise. - Ensure imine formation is near completion before adding STAB. - Consider a less reactive reducing agent if aldehyde is highly sensitive. check_aldehyde->aldehyde_reduced [Problem Found] check_stab Step 3: Assess STAB Quality and Handling (Moisture sensitivity is a key issue) check_aldehyde->check_stab [Aldehyde OK] aldehyde_reduced->check_stab stab_issue STAB may be degraded. - Use freshly opened, high-purity STAB. - Handle under an inert atmosphere (N2 or Ar). - Ensure solvents are anhydrous. check_stab->stab_issue [Problem Found] end_point Yield Optimized check_stab->end_point [STAB OK] stab_issue->end_point

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Explanation and Solutions:

  • Imine Formation: The formation of the imine intermediate from the aldehyde and ammonia is a critical equilibrium-driven step.[8] On a larger scale, efficient water removal becomes more challenging.

    • Catalytic Acid: The addition of a catalytic amount of acetic acid can promote imine formation.[6][9] However, an excess can protonate the amine, rendering it non-nucleophilic.[8]

    • Dehydrating Agents: While not always necessary, the use of a dehydrating agent like anhydrous sodium sulfate can be beneficial.[10]

    • Staged Addition: Allow the aldehyde and ammonia source (e.g., ammonia in methanol) to stir for a period (e.g., 1-2 hours) before introducing the reducing agent to ensure sufficient imine formation.[10]

  • Aldehyde Reduction: Sodium triacetoxyborohydride is selective for the imine over the aldehyde, but this selectivity is not absolute.[7][11] If the imine concentration is low, the reduction of the starting aldehyde to the corresponding alcohol ((Tetrahydrofuran-3-yl)methanol) can become a significant side reaction.[6]

  • STAB Quality and Handling: STAB is highly sensitive to moisture and protic solvents, which leads to its decomposition and a reduction in its reducing power.[12][13][14]

    • Storage and Handling: Always store STAB in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[12][13] When handling, especially on a large scale, do so in a glovebox or under a nitrogen blanket to minimize exposure to atmospheric moisture.[12][13]

    • Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[8][14] Avoid protic solvents like methanol during the reduction step, as they will react with STAB.[14]

Issue 2: Formation of Impurities and Difficulty in Purification

Question: Our final product, this compound, is showing persistent impurities even after crystallization. What are the potential impurities and how can we improve the purity profile?

Answer: Impurity formation can originate from the starting materials or from side reactions during the synthesis. The hydrochloride salt formation and subsequent crystallization are critical for purification, but their effectiveness depends on the nature of the impurities present.

Common Impurities and Mitigation Strategies:

ImpurityLikely OriginMitigation Strategy
(Tetrahydrofuran-3-yl)methanol Reduction of starting aldehyde.Optimize reductive amination conditions to favor imine reduction (see Issue 1).
Over-alkylation Products (Di- and Tri-substituted amines) Reaction of the product amine with the imine intermediate.While less common with ammonia, ensure controlled addition of reagents and avoid excessive reaction times or temperatures.
Residual Solvents Incomplete removal during work-up and drying.Employ appropriate drying techniques (e.g., vacuum oven at controlled temperature). Select crystallization solvents that do not form solvates.
Starting Material Impurities Purity of Tetrahydrofuran-3-carboxaldehyde.Ensure the quality of starting materials through appropriate analytical testing.[15][16] Impurities in the starting material can carry through the synthesis.[15]

Purification Protocol - Recrystallization:

Recrystallization of the hydrochloride salt is an effective purification method.

  • Solvent Selection: A common solvent system is isopropanol (IPA)/water or ethanol/diethyl ether. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent (e.g., IPA with a small amount of water to aid dissolution).

    • If the solution is colored, treatment with activated carbon may be necessary.

    • Filter the hot solution to remove any insoluble materials.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals. Cooling too rapidly can trap impurities.

    • If crystallization does not occur, adding an anti-solvent (e.g., diethyl ether) dropwise can induce precipitation.[17]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the use of sodium triacetoxyborohydride (STAB)?

A1: STAB is a pyrophoric solid and reacts with water to release flammable hydrogen gas.[13] Key safety precautions include:

  • Handling: Always handle STAB in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (nitrile is a good choice), and a lab coat.[12][13]

  • Inert Atmosphere: For large quantities, handling under an inert atmosphere (nitrogen or argon) is strongly recommended to prevent contact with moisture.[12][13]

  • Quenching: Quench the reaction carefully and slowly, typically with a saturated aqueous solution of sodium bicarbonate or ammonium chloride, ensuring adequate cooling to manage any exotherm.

  • Waste Disposal: Dispose of STAB and its waste according to local, state, and federal guidelines. Never pour it down the drain.[13]

Q2: Can we monitor the reaction progress of the reductive amination in real-time?

A2: Yes, monitoring the reaction is crucial for successful scale-up.

  • Thin Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting aldehyde.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide more quantitative data on the consumption of starting material and formation of the product. Derivatization of the amine may be necessary for HPLC analysis.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after quenching) can confirm the formation of the product and the disappearance of the aldehyde.

Q3: What is the best way to form the hydrochloride salt on a large scale?

A3: The hydrochloride salt is typically formed by treating a solution of the free amine with hydrochloric acid.

  • Procedure:

    • Dissolve the purified free amine in a suitable solvent, such as isopropanol (IPA) or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring. The product will precipitate out of the solution.

    • Monitor the pH to ensure a slight excess of acid is added to complete the salt formation.

    • Filter the resulting solid, wash with a cold solvent (like diethyl ether), and dry under vacuum.

G start Purified Free Amine in Solution (e.g., IPA) add_hcl Slowly add HCl solution (e.g., HCl in IPA) with cooling and stirring start->add_hcl precipitate Precipitation of (Tetrahydrofuran-3-yl)methanamine HCl add_hcl->precipitate filter_wash Filter and wash with cold solvent (e.g., diethyl ether) precipitate->filter_wash dry Dry under vacuum filter_wash->dry final_product Final Product: (Tetrahydrofuran-3-yl)methanamine HCl dry->final_product

Caption: Process flow for hydrochloride salt formation.

Q4: Are there alternative synthesis routes to consider for large-scale production?

A4: Yes, while reductive amination is common, other routes exist. One patented method involves the cyclization of maleic glycol, followed by formylation and then reductive amination.[20] Another approach starts from the Michael addition of nitromethane to diethyl maleate, proceeding through several steps.[1][4][21] The choice of route on an industrial scale will depend on factors such as cost of starting materials, overall yield, process safety, and ease of purification.

References

Technical Support Center: Purification of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydrofuran-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and purification. As a key intermediate in the production of the neonicotinoid insecticide Dinotefuran and a valuable building block in pharmaceutical synthesis, achieving high purity of this compound is critical.[1][2][3] This document provides in-depth, field-proven insights to address specific challenges in your experimental workflow.

Troubleshooting Guide: From Crude to Pure

This section addresses the most frequently encountered problems during the purification of this compound. The advice provided is based on an understanding of the common synthetic routes and the likely impurities that arise from them.

Issue 1: Persistent Impurities After Initial Isolation

Q: I've synthesized (Tetrahydrofuran-3-yl)methanamine, converted it to the hydrochloride salt, and performed an initial crystallization, but my analytical data (NMR, LC-MS) still shows significant impurities. What are the likely culprits and how can I remove them?

A: The nature of the impurities is highly dependent on your synthetic route. Let's break down the possibilities:

Common Synthetic Routes & Potential Impurities:

Synthetic RouteKey PrecursorsPotential Impurities
Reductive Amination Tetrahydrofuran-3-carboxaldehyde, Ammonia- Unreacted Tetrahydrofuran-3-carboxaldehyde- Tetrahydrofuran-3-yl)methanol (from aldehyde reduction)- Intermediate imine species- Over-alkylated secondary or tertiary amines
Nitrile Reduction 3-Cyanotetrahydrofuran- Unreacted 3-Cyanotetrahydrofuran- Incompletely reduced species (e.g., aldimines)- Hydrolysis byproducts
Multi-step from Maleic Glycol Maleic glycol, 2,5-dihydrofuran, Tetrahydrofuran-3-carboxaldehyde- Any of the intermediates from the reductive amination route- Tetrahydrofuran-2-formaldehyde (a potential byproduct)[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for impurity removal.

Detailed Purification Protocols:

  • Protocol 1: Optimized Recrystallization

    Recrystallization is the most effective method for purifying amine hydrochlorides. The choice of solvent is critical.

    Recommended Solvent Systems:

Solvent/SystemRationale & Application
Isopropanol (IPA) A good starting point. The hydrochloride salt has moderate solubility in hot IPA and lower solubility at room temperature.
Ethanol/Water For highly polar impurities. Dissolve in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.
Methanol/Diethyl Ether For less polar impurities. Dissolve the crude salt in a minimal amount of methanol at room temperature and slowly add diethyl ether as an anti-solvent until persistent cloudiness is observed.
Acetonitrile Can be effective for certain impurity profiles.
  • Protocol 2: Acid-Base Extraction (for the free amine)

    This technique is particularly useful for removing neutral or acidic impurities before converting the amine to its hydrochloride salt.

    • Dissolve the crude free amine in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will precipitate or form an organic layer.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The purified free amine can then be converted to the hydrochloride salt.

Issue 2: Product Oiling Out During Crystallization

Q: I'm trying to recrystallize my this compound, but it's oiling out instead of forming crystals. What's causing this and how can I fix it?

A: Oiling out typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Solutions:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Increase the Solvent Volume: Add more solvent to the hot solution to ensure the product remains dissolved as it cools.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent/Anti-Solvent System: Dissolve the oil in a good solvent and slowly add an anti-solvent at a temperature where the product is still soluble but close to its saturation point.

Issue 3: Poor Separation on Silica Gel Chromatography

Q: I'm trying to purify the free amine of (Tetrahydrofuran-3-yl)methanamine using silica gel chromatography, but I'm getting significant streaking and poor separation. What should I do?

A: This is a common problem with amines on standard silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol. This will "cap" the acidic sites on the silica, allowing your amine to elute more cleanly.

  • Use a Different Stationary Phase:

    • Amine-functionalized silica: These columns are specifically designed for the purification of basic compounds.

    • Basic alumina: This can be a good alternative to silica for purifying amines.

  • Reversed-Phase Chromatography: For the hydrochloride salt, reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is a hygroscopic solid, so protection from moisture is important.

Q2: How can I confirm the purity of my final product? A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify trace impurities.

  • Gas Chromatography (GC): Can be used for the free amine to assess purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My product has a slight yellow tint. Is this a sign of impurity? A3: While a slight discoloration can sometimes be due to trace impurities, it is not always indicative of a significant purity issue. Amines, in general, can be susceptible to air oxidation, which can lead to colored byproducts. If your analytical data shows high purity, the color may not be a concern for many applications. However, for pharmaceutical applications, a colorless product is often required. Further recrystallization, perhaps with the addition of a small amount of a reducing agent like sodium bisulfite in the aqueous phase of an extraction, may help.

Q4: Can I use (Tetrahydrofuran-3-yl)methanamine (free amine) directly in my next reaction, or should I always convert it to the hydrochloride salt for storage? A4: The free amine is a liquid and can be more susceptible to degradation (e.g., oxidation, reaction with atmospheric CO₂) than the solid hydrochloride salt. For long-term storage, converting it to the stable hydrochloride salt is recommended. The free amine can be generated from the salt just before use by treatment with a base.

References

Stability of (Tetrahydrofuran-3-yl)methanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydrofuran-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Stability and Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in various solvents and reaction conditions.

Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities

Question: My reaction yields are fluctuating, and I'm observing unexpected impurities by LC-MS analysis when using this compound. What could be the cause?

Answer: Inconsistent yields and the appearance of impurities often point to the degradation of the starting material or its incompatibility with the chosen solvent or reagents. This compound, being a primary amine, is nucleophilic and can participate in undesired side reactions.

Root Cause Analysis and Solutions:

  • Solvent Reactivity:

    • Protic Solvents (e.g., Methanol, Ethanol): While the hydrochloride salt generally improves stability, the free amine can be present in equilibrium. In protic solvents, this can lead to slow reactions with the solvent itself, especially at elevated temperatures. Consider using aprotic solvents if feasible.

    • Aprotic Solvents (e.g., THF, DCM, Acetonitrile): This compound is generally more stable in aprotic solvents. However, the purity of the solvent is critical. The presence of water can affect the solubility and reactivity of the hydrochloride salt. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions.

  • pH of the Reaction Mixture: The stability of the amine is highly dependent on the pH. In basic conditions, the free amine is more prevalent and susceptible to oxidation or reaction with electrophiles.

    • Recommendation: If your reaction requires basic conditions, consider adding the base at a later stage or at a lower temperature to minimize degradation of the amine.

  • Atmospheric Exposure: The free amine can be sensitive to atmospheric carbon dioxide, forming a carbamate salt.

    • Recommendation: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when the free amine is generated in situ.

Experimental Workflow for Troubleshooting:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 2: Poor Solubility in Common Organic Solvents

Question: I'm having difficulty dissolving this compound in my reaction solvent. How can I improve its solubility?

Answer: As a salt, this compound has higher polarity compared to its free amine form, which can limit its solubility in non-polar organic solvents.

Solubility Enhancement Strategies:

  • Solvent Selection:

    • Polar Protic Solvents: It exhibits good solubility in polar protic solvents like methanol and DMSO.[1]

    • Polar Aprotic Solvents: Solubility in polar aprotic solvents like DMF and NMP is generally moderate.

    • Non-Polar Solvents: Solubility in non-polar solvents like hexanes and toluene is expected to be low.

  • In Situ Free-Basing: For reactions where the hydrochloride salt is not required, you can perform an in situ "free-basing" by adding a suitable base (e.g., triethylamine, DIPEA) to the suspension of the hydrochloride salt in your reaction solvent. This will generate the more soluble free amine.

  • Temperature: Gently warming the mixture can improve solubility. However, be cautious of potential degradation at elevated temperatures.

Data Summary: Qualitative Solubility

Solvent ClassExamplesSolubility of Hydrochloride SaltNotes
Polar Protic Methanol, WaterHighPotential for side reactions at elevated temperatures.
Polar Aprotic DMSO, DMFModerate to HighGood general-purpose solvents for this compound.[1]
Ethers THF, DioxaneLow to ModerateConsider in situ free-basing for better solubility.
Chlorinated DCM, ChloroformLow to ModerateEnsure the solvent is free of acidic impurities.
Hydrocarbons Toluene, HexanesVery LowGenerally not suitable solvents.

II. Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][3] It is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and reaction with atmospheric CO2.[3]

Q2: Is this compound hygroscopic?

A2: As a hydrochloride salt, it has the potential to be hygroscopic. It is crucial to handle the compound in a dry environment and to minimize its exposure to the atmosphere.

Stability and Reactivity

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[2] The free amine form is nucleophilic and will react with electrophiles such as acyl chlorides and anhydrides to form amides.[4]

Q4: Are there any known degradation pathways for the tetrahydrofuran ring itself?

A4: The tetrahydrofuran (THF) ring is generally stable under many reaction conditions. However, under strongly acidic conditions or in the presence of certain Lewis acids, ring-opening can occur. Additionally, like other ethers, THF can form peroxides upon prolonged exposure to air and light.[5][6] While the hydrochloride salt of the amine provides some stability, it is good practice to be mindful of these potential reactions. Microbial degradation pathways for THF have been studied and typically involve oxidation to 2-hydroxytetrahydrofuran.[7][8]

Decision Tree for Solvent Selection:

G start Select Solvent for Experiment solubility Is high solubility of the hydrochloride salt required? start->solubility reaction_type What is the nature of the reaction? solubility->reaction_type No protic_solvent Use Polar Protic Solvent (e.g., MeOH, H2O) solubility->protic_solvent Yes aprotic_solvent Use Polar Aprotic Solvent (e.g., DMSO, DMF) reaction_type->aprotic_solvent General purpose free_base Perform in situ free-basing in an aprotic solvent (e.g., THF, DCM) reaction_type->free_base Nucleophilic substitution moisture_sensitive Is the reaction moisture-sensitive? protic_solvent->moisture_sensitive aprotic_solvent->moisture_sensitive free_base->moisture_sensitive use_anhydrous Use Anhydrous Solvent moisture_sensitive->use_anhydrous Yes proceed Proceed with Caution (Monitor for side reactions) moisture_sensitive->proceed No use_anhydrous->proceed

Caption: Decision tree for optimal solvent selection.

III. References

  • (Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet - ChemicalBook. (2025-07-05). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-07). Retrieved from --INVALID-LINK--

  • (Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6 - ChemicalBook. Retrieved from --INVALID-LINK--

  • 1-(tetrahydrofuran-3-yl)methanamine - ChemBK. (2024-04-09). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-08). Retrieved from --INVALID-LINK--

  • (Tetrahydrofuran-3-yl)methanamine | High Purity - Benchchem. Retrieved from --INVALID-LINK--

  • CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine - CymitQuimica. Retrieved from --INVALID-LINK--

  • Tetrahydrofuran Biodegradation | Encyclopedia MDPI. Retrieved from --INVALID-LINK--

  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem. Retrieved from --INVALID-LINK--

  • Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem. Retrieved from --INVALID-LINK--

  • Tetrahydrofuran (THF) Storage and Handling. Retrieved from --INVALID-LINK--

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012-12-14). Retrieved from --INVALID-LINK--

  • Tetrahydrofuran Degradation Pathway - Eawag-BBD. (1997-12-04). Retrieved from --INVALID-LINK--

References

Technical Support Center: Alternative Reducing Agents for (Tetrahydrofuran-3-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking robust and scalable methods for the critical nitrile reduction step in this synthesis. We will explore alternatives to traditional, high-hazard reagents, providing detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations to ensure your success in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns encountered during the synthesis, focusing on the selection of an appropriate reducing agent.

Q1: What are the primary concerns with using Lithium Aluminum Hydride (LiAlH₄) for the reduction of tetrahydrofuran-3-carbonitrile?

While Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective reagent for reducing nitriles to primary amines, its use, particularly at scale, presents significant safety and handling challenges.[1][2] Key issues include:

  • Pyrophoric Nature: LiAlH₄ can ignite spontaneously in moist air or due to friction.[3]

  • Violent Reactivity with Water: It reacts violently with water, protic solvents (like alcohols), and even atmospheric moisture, releasing flammable hydrogen gas.[3][4][5] This necessitates strictly anhydrous conditions and handling under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Hazardous Work-up: Quenching excess LiAlH₄ is a highly exothermic and hazardous procedure that must be performed with extreme care at low temperatures.

  • Disposal: LiAlH₄ waste must be handled and disposed of as hazardous material, adding complexity and cost to the process.[3]

These factors often make LiAlH₄ unsuitable for large-scale industrial synthesis and prompt the search for safer, more user-friendly alternatives.

Q2: What are some safer and more scalable alternatives to LiAlH₄ for reducing tetrahydrofuran-3-carbonitrile?

Several excellent alternatives exist that offer improved safety profiles and easier handling without significantly compromising yield. The two most prominent methods are:

  • Sodium Borohydride with a Cobalt(II) Chloride Catalyst: This system generates a cobalt boride species in situ that is highly effective for nitrile reduction.[6][7][8] Sodium borohydride (NaBH₄) by itself is not strong enough to reduce nitriles, but the addition of a transition metal salt like CoCl₂ dramatically enhances its reactivity in a controlled manner.[9]

  • Catalytic Hydrogenation: This is a classic and highly scalable method. Using hydrogen gas with a metal catalyst, such as Raney® Nickel, is an economical and green approach for producing primary amines.[10][11] This method avoids pyrophoric reagents and often simplifies product work-up.

Q3: How does the Sodium Borohydride / Cobalt(II) Chloride system work for nitrile reduction?

The combination of NaBH₄ and CoCl₂ creates a powerful reducing environment through the in situ formation of cobalt boride (Co₂B).[6] The proposed mechanism involves the following key steps:

  • Formation of Cobalt Boride: Sodium borohydride reduces cobalt(II) chloride to form a fine, black precipitate of cobalt boride. This process is accompanied by the evolution of hydrogen gas.[6]

  • Nitrile Coordination: The nitrile substrate strongly adsorbs onto the surface of the cobalt boride catalyst.[6]

  • Hydride Transfer: This coordination activates the nitrile group, making it susceptible to reduction by sodium borohydride present in the solution.[6]

This synergistic system allows the otherwise unreactive NaBH₄ to efficiently reduce the nitrile to the primary amine, often at room temperature and with high selectivity.[6][8]

Q4: When should I choose catalytic hydrogenation (e.g., Raney® Nickel) over a chemical hydride?

Catalytic hydrogenation is often the method of choice for industrial-scale synthesis due to its cost-effectiveness and environmental benefits (water is the only major byproduct).[10] Consider choosing catalytic hydrogenation when:

  • Scale is a major factor: It is generally safer and more economical for large-scale reactions than hydride-based reductions.

  • Substrate compatibility: Your starting material and desired product are stable under hydrogen pressure and the required temperatures.

  • Equipment is available: You have access to a hydrogenation reactor (Parr apparatus or similar) capable of handling pressurized hydrogen gas safely.

  • Selectivity is required: While side reactions can occur, conditions can often be optimized (e.g., by adding ammonia) to favor the formation of the primary amine and minimize secondary amine byproducts.[11]

Section 2: Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and depends on factors like scale, safety, cost, and available equipment. The following table provides a comparative overview to guide your decision-making process.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride / CoCl₂Catalytic Hydrogenation (Raney® Ni)
Reactivity Very HighHighModerate to High
Safety Very Poor: Pyrophoric, reacts violently with water.[3][12][13]Good: Stable in air, less reactive with water than LiAlH₄.Fair: Raney® Ni can be pyrophoric when dry; H₂ gas is flammable.[14][15]
Handling Requires strictly anhydrous conditions and inert atmosphere.[3][4]Standard laboratory conditions.Requires specialized pressure equipment.
Work-up Hazardous, highly exothermic quenching procedure.Simple aqueous work-up.Filtration to remove catalyst.[16]
Selectivity Generally good, but can over-reduce other functional groups.High selectivity for nitriles.[8]Good, but can form secondary/tertiary amines.[10][11]
Scalability Poor due to safety concerns.GoodExcellent
Cost ModerateLowLow (catalyst is reusable)
Typical Conditions Anhydrous ether or THF, 0 °C to reflux.[1]Methanol or THF/H₂O, room temperature.[6]Methanol/Ammonia, elevated H₂ pressure (e.g., 4 MPa) and temperature (e.g., 60 °C).[17]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the recommended alternative reduction methods.

Protocol 1: Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol is adapted from established procedures for the selective reduction of nitriles.[6][8]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Tetrahydrofuran-3-carbonitrile and CoCl₂·6H₂O in Methanol B Cool solution to 0-10 °C (Ice Bath) A->B C Add NaBH₄ portion-wise (Observe H₂ evolution) B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with HCl to pH ~1-2 D->E F Concentrate in vacuo E->F G Extract with organic solvent (e.g., DCM) to remove non-basics F->G H Basify aqueous layer with NaOH to pH >12 G->H I Extract product with organic solvent (e.g., DCM or EtOAc) H->I J Dry, filter, and concentrate to yield free amine I->J K Convert to HCl salt (e.g., with HCl in Ether) J->K

Caption: Workflow for NaBH₄/CoCl₂ Reduction.

Materials:

  • Tetrahydrofuran-3-carbonitrile

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (e.g., 3M HCl)

  • Sodium hydroxide (e.g., 5M NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofuran-3-carbonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.2 eq) in methanol (approx. 10 mL per gram of nitrile).

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 10 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (3.0 - 4.0 eq) in small portions over 30-60 minutes. Vigorous hydrogen evolution and the formation of a black precipitate will be observed. Control the addition rate to keep the temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding 3M HCl until the solution is acidic (pH ~1-2) and the black precipitate dissolves.

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to redissolve the salts. Wash the aqueous solution with DCM to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify by adding 5M NaOH until pH > 12.

    • Extract the product (the free amine) into an organic solvent like DCM or EtOAc (3 x volumes).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain (Tetrahydrofuran-3-yl)methanamine.

  • Salt Formation: Dissolve the resulting free amine in a suitable solvent (e.g., ether or EtOAc) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. Filter and dry the solid.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general procedure for nitrile hydrogenation and may require optimization for your specific setup.[10][11][17]

Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under liquid.[14] Always handle it in a well-ventilated fume hood and keep it wet.

Materials:

  • Tetrahydrofuran-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonium hydroxide (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite® for filtration

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile) with the reaction solvent (e.g., methanol) to remove the water. Perform this under an inert atmosphere (N₂ or Ar).

  • Charging the Reactor: Add a solution of tetrahydrofuran-3-carbonitrile in methanol to the vessel containing the prepared catalyst. If desired, add ammonium hydroxide (e.g., 10% v/v) to the solvent to minimize byproduct formation.

  • Hydrogenation:

    • Seal the hydrogenation vessel.

    • Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to remove all air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, or higher depending on equipment).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Crucially, do not allow the catalyst to dry. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times.

    • Rinse the filter cake with additional methanol.

    • The combined filtrate contains the product. Concentrate in vacuo to obtain the crude free amine.

  • Salt Formation: Proceed with the conversion to the hydrochloride salt as described in Protocol 1.

Section 4: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide addresses common problems and provides logical solutions.

Troubleshooting Flowchart:

G Start Problem Observed P1 Low or No Conversion Start->P1 P2 Mixture of Products (Secondary/Tertiary Amines) Start->P2 P3 Difficult Product Isolation Start->P3 P1_C1 Cause: Inactive Reagent/Catalyst? P1->P1_C1 P1_C2 Cause: Insufficient Reagent? P1->P1_C2 P1_C3 Cause: Poor Solubility? P1->P1_C3 P2_C1 Cause: Reaction Temp Too High? P2->P2_C1 P2_C2 Cause: Byproduct Formation Pathway? P2->P2_C2 P3_C1 Cause: Emulsion during Work-up? P3->P3_C1 P3_C2 Cause: Catalyst Fines in Product? P3->P3_C2 P1_S1 Solution: - Use fresh NaBH₄. - Ensure Raney® Ni is active and not expired. - For CoCl₂, ensure it is not overly hydrated. P1_C1->P1_S1 P1_S2 Solution: - Increase stoichiometry of NaBH₄. - Increase catalyst loading or H₂ pressure. P1_C2->P1_S2 P1_S3 Solution: - Try a co-solvent (e.g., THF for NaBH₄/CoCl₂). - Increase solvent volume. P1_C3->P1_S3 P2_S1 Solution: - Run hydrogenation at a lower temperature. - Maintain cooling during NaBH₄ addition. P2_C1->P2_S1 P2_S2 Solution: - For hydrogenation, add NH₄OH to the solvent to suppress imine condensation.[11] P2_C2->P2_S2 P3_S1 Solution: - Add brine (sat. NaCl solution) to break emulsion. - Filter through Celite®. P3_C1->P3_S1 P3_S2 Solution: - Re-filter solution through a finer filter aid (e.g., a fresh pad of Celite® or a membrane filter). P3_C2->P3_S2

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a crucial intermediate in modern organic synthesis, notably in the development of novel pharmaceutical and agricultural compounds.[1][2] Its molecular structure, featuring a polar tetrahydrofuran ring and a primary amine, provides a versatile scaffold for constructing complex, biologically active molecules.[3][4] The purity and quality of this intermediate are paramount, as they directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of quality assurance. The validation of these methods is mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure that every analytical procedure is "fit for its intended purpose."[5][6][7] This guide provides a comprehensive comparison of principal analytical techniques for the characterization and quantification of this compound, grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][8][9] We will explore the causality behind methodological choices, present illustrative validation data, and provide detailed protocols to guide researchers and drug development professionals.

The Regulatory Bedrock: Understanding ICH Q2(R2) Validation Parameters

The objective of analytical method validation is to provide documented evidence that a procedure performs as expected.[5][6] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is essential for regulatory submissions.[8][10][11] A thorough validation protocol assesses several key performance characteristics:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][12]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[5][12]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Comparative Analysis of Chromatographic Methods

The workhorses for quantifying small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the hydrochloride salt form of our target analyte.

Causality of Method Design: (Tetrahydrofuran-3-yl)methanamine lacks a significant chromophore, which presents a challenge for UV detection, the most common HPLC detection method. Therefore, detection must be performed at a low UV wavelength (e.g., <215 nm) where the amine functional group exhibits some absorbance. An alternative, more sensitive, and specific approach would involve a detector not reliant on chromophores, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). For this guide, we will focus on a widely accessible reversed-phase HPLC-UV method. The use of an acidic mobile phase is logical to ensure the amine is protonated, leading to better peak shape on a silica-based C18 column.

Illustrative HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: System Suitability & Analysis cluster_eval Phase 3: Data Evaluation & Reporting prep_std Prepare Standard Solutions (Linearity, Accuracy, Precision) sst System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) prep_std->sst prep_spl Prepare Sample Solutions (Spiked & Unspiked) analysis Inject Validation Samples (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) prep_spl->analysis prep_mob Prepare & Degas Mobile Phase prep_mob->sst sst->analysis SST Passes eval_data Process Chromatographic Data analysis->eval_data calc Calculate Validation Parameters (R², %Recovery, %RSD) eval_data->calc report Compile Validation Report calc->report Compare to Acceptance Criteria

Caption: High-Level Workflow for HPLC Method Validation.

Experimental Protocol: HPLC-UV Method Validation

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 85:15 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Validation Procedures:

    • Specificity: Inject diluent, a placebo solution, and a sample solution spiked with known related substances. Demonstrate that no interfering peaks co-elute with the main analyte peak.

    • Linearity: Prepare a series of at least five concentrations of the reference standard across a range of 80-120% of the target assay concentration. Plot peak area versus concentration and determine the correlation coefficient (r²) via linear regression.

    • Accuracy (% Recovery): Analyze, in triplicate, a placebo mixture spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.

    • Precision (Repeatability): Perform six replicate injections of a sample solution at 100% of the target concentration. Calculate the relative standard deviation (%RSD) of the peak areas.

    • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicates at this concentration and confirming acceptable precision (%RSD).

Hypothetical Performance Data for HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of target conc.Established
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ S/N ≥ 10, Precision ≤ 10%5 µg/mL
Specificity No interference at analyte RtPassed
Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For amine hydrochlorides, which have low volatility, a key methodological consideration is required.

Causality of Method Design: Direct injection of this compound is not feasible due to its salt form and high boiling point.[2] Two primary strategies can overcome this:

  • Derivatization: Convert the analyte into a more volatile, thermally stable derivative (e.g., using a silylating agent like BSTFA). This is a common and robust approach.

  • Free Base Analysis: Neutralize the hydrochloride salt with a base (e.g., NaOH), extract the resulting free amine into an organic solvent, and inject the organic layer. This avoids derivatization reagents but adds a liquid-liquid extraction step.

For this guide, we will outline a validation for the free base analysis using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. This method is particularly useful for assessing purity and detecting volatile organic impurities. A supplier of the compound notes purity analysis by GC, suggesting its viability.[16]

Illustrative GC Validation Workflow

GC_Validation_Workflow cluster_prep Phase 1: Preparation & Derivatization cluster_analysis Phase 2: System Suitability & Analysis cluster_eval Phase 3: Data Evaluation & Reporting prep_std Prepare Standard Solutions neutralize Neutralize & Extract Free Base prep_std->neutralize prep_spl Prepare Sample Solutions prep_spl->neutralize sst System Suitability Testing (SST) (Resolution, %RSD) neutralize->sst analysis Inject Prepared Samples (Specificity, Linearity, Accuracy, Precision) sst->analysis SST Passes eval_data Process Chromatographic Data analysis->eval_data calc Calculate Validation Parameters (R², %Recovery, %RSD) eval_data->calc report Compile Validation Report calc->report Compare to Acceptance Criteria

Caption: High-Level Workflow for GC Method Validation.

Experimental Protocol: GC-FID Method Validation

  • Sample Preparation:

    • Accurately weigh the sample into a vial.

    • Dissolve in a small amount of water, then add an organic solvent (e.g., Dichloromethane).

    • Add 1M NaOH dropwise until the solution is basic (pH > 11).

    • Vortex vigorously to extract the free amine into the organic layer.

    • Use the organic layer for injection.

  • Chromatographic Conditions:

    • Column: DB-5 or similar, 30 m x 0.25 mm, 0.25 µm film

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250 °C

    • Detector: FID at 280 °C

    • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

    • Injection Mode: Split (e.g., 20:1)

  • Validation Procedures:

    • Follow the same principles as outlined for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ), applying them to the full sample preparation and GC analysis workflow.

Hypothetical Performance Data for GC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9992
Range 80-120% of target conc.Established
Accuracy (% Recovery) 98.0 - 102.0%98.9% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
LOQ S/N ≥ 10, Precision ≤ 10%10 µg/mL
Specificity No interference at analyte RtPassed

Orthogonal Methods for Identity Confirmation: NMR and MS

While chromatography is excellent for quantification, spectroscopic methods provide unequivocal structural confirmation, a key aspect of identity testing.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecule's structure. The chemical shifts, coupling constants, and integration of the proton signals can confirm the connectivity of the (Tetrahydrofuran-3-yl)methanamine structure. Reference spectra are available in public and commercial databases, which can be used for comparison.[17][18]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides the molecular weight of the free base and characteristic fragmentation patterns.[19][20] This data confirms the molecular formula and provides further structural evidence, making it a powerful tool for both identification and impurity profiling.

Conclusion and Method Selection Rationale

Both HPLC and GC are valid and robust techniques for the analysis of this compound, provided they are properly validated according to ICH guidelines.[21] The choice of method should be driven by the specific application:

  • Reversed-Phase HPLC-UV is highly suitable for routine quality control, assay determination, and stability testing of the hydrochloride salt form without derivatization. Its primary limitation is the analyte's weak UV absorbance, which may necessitate more advanced detectors like CAD or MS for low-level impurity analysis.

  • GC-FID excels in assessing purity and identifying volatile impurities. However, it requires a sample preparation step (derivatization or extraction) to handle the non-volatile salt. This makes it slightly more complex for routine assay but potentially superior for specific impurity profiling tasks.

For a comprehensive quality control strategy, a combination of methods is ideal. An HPLC method should be used for assay and dissolution testing, while a GC method can be employed to control for residual solvents and other volatile impurities. Finally, NMR and MS should be used as definitive identity tests for batch release. This orthogonal approach ensures that all quality attributes of the intermediate are thoroughly controlled, guaranteeing its suitability for downstream pharmaceutical development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (Tetrahydrofuran-3-yl)methanamine Hydrochloride Analogs as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (Tetrahydrofuran-3-yl)methanamine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. The (Tetrahydrofuran-3-yl)methanamine core has emerged as a privileged scaffold, a foundational structure upon which a multitude of pharmacologically active agents have been constructed. Its inherent structural rigidity, polarity imparted by the ether oxygen, and the versatile primary amine handle make it an attractive starting point for the design of ligands targeting a diverse array of biological entities.[1][2] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a particular focus on their modulation of muscarinic acetylcholine receptors (mAChRs), key players in the pathophysiology of various central nervous system (CNS) disorders.

The rationale behind the selection of this scaffold lies in its ability to present key pharmacophoric features in a well-defined three-dimensional space. The tetrahydrofuran ring acts as a bioisostere for other cyclic systems, offering favorable physicochemical properties such as improved solubility and metabolic stability. The primary amine serves as a crucial anchor for a variety of substituents, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic parameters. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR, experimental methodologies to assess ligand activity, and the underlying signaling pathways.

Therapeutic Rationale: Targeting Muscarinic M1 and M4 Receptors for Neurological Disorders

The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[3][4] Among these, the M1 and M4 subtypes have garnered significant attention as therapeutic targets for neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.[2][5]

  • M1 Muscarinic Receptors: Predominantly expressed in the cortex and hippocampus, regions critical for learning and memory, M1 receptors are coupled to Gq/11 proteins. Their activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium levels and activation of protein kinase C (PKC).[2] This signaling pathway is crucial for synaptic plasticity and cognitive function. The development of selective M1 agonists or positive allosteric modulators (PAMs) is a promising strategy to enhance cognitive function in patients with Alzheimer's disease.[6]

  • M4 Muscarinic Receptors: Highly expressed in the striatum, M4 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This inhibitory signaling pathway can modulate the release of other neurotransmitters, including dopamine. Selective activation of M4 receptors is being explored as a novel approach for the treatment of psychosis in schizophrenia, as it may help to rebalance dysregulated dopaminergic signaling in the striatum.

The challenge in targeting muscarinic receptors lies in achieving subtype selectivity, as the orthosteric binding site for acetylcholine is highly conserved across all five subtypes.[2][5] The (Tetrahydrofuran-3-yl)methanamine scaffold provides a versatile platform to develop ligands that can exploit subtle differences in the receptor structures to achieve the desired selectivity.

Comparative Analysis of Muscarinic Agonist Scaffolds

Compound/ScaffoldTarget(s)Potency (EC50/Ki)Selectivity ProfileKey Structural FeaturesReference(s)
Xanomeline M1/M4M1 EC50 = 170 nM, M4 EC50 = 460 nMM1/M4 preferringTetrahydropyridine core with a thiadiazole side chain[2]
AF102B, AF150, AF151 M1Not specified in provided abstractsCentrally active M1 agonistsRigid acetylcholine analogs[8]
3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines M1Low nanomolar affinityPotent and functional M1 selective agonistsTetrahydropyridine ring with a substituted thiadiazole[8][9]
ANAVEX2-73 Sigma-1/MuscarinicNot specified in provided abstractsMixed Sigma-1/Muscarinic ligandAminotetrahydrofuran derivative[10]
PF-06767832 M1 PAMHigh-quality M1 selective PAMSelective for M1Pyridine amide with a thiazole-benzyl moiety and a hydroxytetrahydropyran[6]

Key SAR Insights:

  • The Nature of the Heterocycle: The choice of the heterocyclic core (e.g., tetrahydrofuran, tetrahydropyridine) is critical in defining the spatial orientation of the key interacting groups and influences selectivity.

  • Substituents on the Amine: Modifications of the primary amine of the (Tetrahydrofuran-3-yl)methanamine scaffold are expected to significantly impact potency and selectivity. Acylation, alkylation, and formation of ureas or sulfonamides are common strategies to probe the binding pocket.

  • Stereochemistry: The stereochemistry of the tetrahydrofuran ring is likely to be a crucial determinant of activity. The relative orientation of the aminomethyl group can dictate the precise interactions with the receptor.

Experimental Workflows for Pharmacological Characterization

The evaluation of novel (Tetrahydrofuran-3-yl)methanamine analogs requires a battery of robust and validated in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are fundamental for quantifying the affinity of a test compound for its target receptor and for assessing its selectivity against other related receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1 or M4 receptors).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M1, [3H]-pirenzepine for M1, or a selective M4 radioligand), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-M1) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubate Membranes, Radioligand & Test Compound protein_quant->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation dose_response Generate Dose-Response Curve scintillation->dose_response ic50_calc Determine IC50 dose_response->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay: Assessing Functional Agonist Activity

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon agonist binding to a GPCR. It is a valuable tool to determine the potency (EC50) and efficacy (Emax) of agonist compounds.

Principle: In the inactive state, a GPCR is associated with a heterotrimeric G-protein (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit. The Gα-GTP subunit then dissociates from the Gβγ dimer and the receptor, and goes on to activate downstream effectors. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding to the Gα subunit, results in a persistently active state. The amount of [35S]GTPγS incorporated into the Gα subunit is proportional to the extent of receptor activation.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • [35S]GTPγS Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of GDP (to maintain a basal state), and varying concentrations of the agonist test compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Workflow Diagram:

GTPgS_Binding_Workflow cluster_prep Membrane Preparation cluster_assay [35S]GTPγS Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-M4) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation incubation Incubate Membranes, GDP, Agonist & [35S]GTPγS centrifugation->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation dose_response Generate Dose-Response Curve scintillation->dose_response ec50_emax_calc Determine EC50 & Emax dose_response->ec50_emax_calc

Caption: Workflow for [35S]GTPγS Binding Assay.

Signaling Pathways: M1 and M4 Receptor Cascades

A thorough understanding of the downstream signaling pathways of the M1 and M4 receptors is essential for interpreting the functional consequences of ligand binding and for designing assays to measure these effects.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine (ACh) or M1 Agonist M1R M1 Muscarinic Receptor ACh->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca2+ ER->Ca2 Releases Ca2+ Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Synaptic Plasticity) Ca2->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway ACh Acetylcholine (ACh) or M4 Agonist M4R M4 Muscarinic Receptor ACh->M4R Binds Gio Gi/o Protein M4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ Intracellular cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Downstream Downstream Cellular Responses (e.g., Inhibition of Neurotransmitter Release) PKA->Downstream Altered Phosphorylation

References

A Head-to-Head Comparison of Synthesis Routes for (Tetrahydrofuran-3-yl)methanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its unique scaffold that combines a polar tetrahydrofuran ring with a primary amine.[1][2] This structure imparts favorable physicochemical properties to parent molecules, making it a sought-after intermediate in the synthesis of novel therapeutics.[1] This guide provides a head-to-head comparison of the most common and emerging synthesis routes to this key intermediate, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and protocols.

Introduction to the Synthetic Landscape

The synthesis of this compound primarily revolves around the construction of the substituted tetrahydrofuran ring and the subsequent introduction or modification of a functional group to yield the desired aminomethyl moiety. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale of production, cost-effectiveness, and stereochemical considerations. Herein, we will dissect three prominent synthetic strategies:

  • Reductive Amination of Tetrahydrofuran-3-carboxaldehyde: A direct and high-yielding approach.

  • Reduction of a C1-Functional Group Precursor: A versatile method starting from a nitrile or amide.

  • Ring Formation Followed by Functional Group Interconversion: A de novo approach offering flexibility.

Route 1: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This is arguably the most straightforward and industrially favored route due to its high efficiency and often near-quantitative yields. The core of this method is the reaction of tetrahydrofuran-3-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[1][3]

Underlying Chemistry and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, typically hydrogen gas with a metal catalyst or a hydride reagent, then reduces the imine to the final amine. The choice of reducing agent and catalyst is critical to prevent over-alkylation and other side reactions.

Experimental Protocol:

A highly optimized procedure for this route has been reported with near-quantitative yield.[4]

Step 1: Reductive Amination

  • To a high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g).

  • Add Raney Nickel (20.02 g) as the catalyst.

  • Introduce a 15% solution of ammonia in methanol (3.0 mol, 340 g).

  • Seal the reactor and pressurize with hydrogen gas to 4 MPa.

  • Heat the mixture to 60°C and stir for 12 hours.

  • After cooling to room temperature, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (Tetrahydrofuran-3-yl)methanamine.

Reported Yield: 99.5%[4]

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude (Tetrahydrofuran-3-yl)methanamine in a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Route 2: Reduction of Tetrahydrofuran-3-carbonitrile or -carboxamide

This approach offers an alternative entry point if the corresponding nitrile or amide is more readily available or synthetically accessible than the aldehyde. The reduction of these functional groups is a well-established transformation in organic synthesis.

Underlying Chemistry and Mechanistic Considerations

The reduction of a nitrile or an amide to a primary amine typically involves the use of strong reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation under high pressure. LAH is a powerful and versatile reagent, but its use on a large scale can be hazardous. Catalytic hydrogenation is often preferred for industrial applications due to its scalability and improved safety profile.

Experimental Protocol (General):

Step 1: Reduction of Tetrahydrofuran-3-carbonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in a dry ether solvent such as diethyl ether or tetrahydrofuran.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of Tetrahydrofuran-3-carbonitrile in the same dry solvent to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and carefully quench the excess LAH by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash thoroughly with the ether solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude amine.

Step 2: Hydrochloride Salt Formation

Follow the same procedure as outlined in Route 1.

Route 3: Synthesis from 2,5-Dihydrofuran

This route represents a more convergent approach, starting from a readily available cyclic precursor and introducing the required functional groups in a sequential manner.

Underlying Chemistry and Mechanistic Considerations

The synthesis commences with the hydroformylation (or oxo synthesis) of 2,5-dihydrofuran.[1] This reaction, typically catalyzed by rhodium or cobalt complexes, introduces a formyl group onto the double bond, yielding a mixture of regioisomers, including the desired tetrahydrofuran-3-carboxaldehyde. The subsequent step is the reductive amination of this aldehyde, as detailed in Route 1. The key challenge in this route is controlling the regioselectivity of the hydroformylation step to maximize the yield of the 3-substituted product.

Experimental Protocol (Conceptual):

Step 1: Hydroformylation of 2,5-Dihydrofuran

  • Charge a high-pressure reactor with 2,5-dihydrofuran, a suitable solvent (e.g., toluene), and a rhodium-based catalyst (e.g., Rh(CO)2(acac)) with a phosphine ligand.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).

  • Heat the reaction mixture to the desired temperature and maintain pressure for the specified reaction time.

  • After cooling and depressurization, the crude product containing tetrahydrofuran-3-carboxaldehyde is obtained.

Step 2: Reductive Amination

The crude aldehyde from the previous step can be directly subjected to reductive amination as described in Route 1.

Step 3: Hydrochloride Salt Formation

Follow the same procedure as outlined in Route 1.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Reduction of Nitrile/AmideRoute 3: From 2,5-Dihydrofuran
Starting Material Tetrahydrofuran-3-carboxaldehydeTetrahydrofuran-3-carbonitrile or -carboxamide2,5-Dihydrofuran
Key Transformation Reductive AminationReductionHydroformylation, Reductive Amination
Reported Yield Very High (up to 99.5%)[4]Generally good, but dependent on substrate and conditionsModerate to good, dependent on hydroformylation regioselectivity
Reagents & Conditions H2, Raney Ni, NH3/MeOH, high pressureStrong reducing agents (e.g., LAH) or high-pressure hydrogenationSyngas, Rh/Co catalyst, high pressure
Advantages High yield, direct, well-optimizedUtilizes alternative starting materialsStarts from a simple, commercially available precursor
Disadvantages Aldehyde precursor may be unstableUse of hazardous reagents (LAH), potentially harsh conditionsRegioselectivity of hydroformylation can be a challenge
Scalability ExcellentGood, with appropriate safety measures for LAHGood, but requires specialized high-pressure equipment

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthesis route for this compound will depend on the specific project requirements.

  • For large-scale, cost-effective production, Route 1 (Reductive Amination of the Aldehyde) is the most compelling option. Its exceptionally high yield and well-documented, optimized conditions make it an industrially viable and efficient process.

  • Route 2 (Reduction of Nitrile/Amide) provides valuable flexibility. If the nitrile or amide precursors are more readily accessible or economical, this route offers a reliable alternative, although it may require more stringent handling of hazardous reagents like LAH.

  • Route 3 (From 2,5-Dihydrofuran) is an attractive convergent synthesis. While it introduces the complexity of controlling regioselectivity during hydroformylation, it starts from a simple and inexpensive precursor, which could be advantageous in certain contexts.

Ultimately, the selection of the optimal synthetic pathway requires a careful evaluation of starting material availability, process safety, scalability, and overall cost. This guide provides the foundational knowledge to make an informed decision for the efficient and successful synthesis of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Novel (Tetrahydrofuran-3-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tetrahydrofuran Scaffold in Oncology

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing next-generation therapeutics. The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its utility stems from its ability to improve pharmacokinetic properties and engage in specific hydrogen bond interactions within biological targets.[4] (Tetrahydrofuran-3-yl)methanamine, a chiral building block, offers a unique three-dimensional architecture that is particularly valuable for creating diverse and potent drug candidates.[5][6] The primary amine serves as a versatile synthetic handle, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[7]

This guide provides a comprehensive framework for the biological evaluation of novel derivatives of (Tetrahydrofuran-3-yl)methanamine hydrochloride, with a focus on their potential as anti-cancer agents. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of a hypothetical series of novel derivatives. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously assess the therapeutic potential of this promising class of compounds.

Designing a Focused Library of Novel Derivatives

To explore the therapeutic potential of the (Tetrahydrofuran-3-yl)methanamine scaffold, a focused library of derivatives was designed to probe the impact of various substituents on biological activity. The core hypothesis is that modifications to the primary amine will modulate target engagement and cellular activity. For the purpose of this guide, we will consider three hypothetical derivatives, designated THF-M-01 , THF-M-02 , and THF-M-03 , alongside the parent compound, this compound, as a control.

  • THF-M-01 (Aromatic Urea Derivative): This derivative incorporates a substituted phenylurea moiety. The rationale is to introduce a group capable of forming hydrogen bonds and engaging in pi-stacking interactions with a target protein.

  • THF-M-02 (Aliphatic Amide Derivative): This derivative features a long-chain aliphatic amide. This modification is intended to increase lipophilicity, potentially enhancing membrane permeability.

  • THF-M-03 (Heterocyclic Sulfonamide Derivative): This derivative includes a heterocyclic sulfonamide. Sulfonamides are common pharmacophores in oncology, and the heterocyclic ring can introduce additional points of interaction.

The synthesis of these derivatives would typically involve standard amide or urea formation reactions from the primary amine of the starting material.

The Biological Evaluation Workflow: A Multi-tiered Approach

A robust biological evaluation of novel compounds follows a hierarchical approach, starting with broad cellular assays and progressing to more specific mechanistic and in vivo studies. This workflow is designed to efficiently identify promising candidates while minimizing the use of resources on compounds with unfavorable profiles.

Biological Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening: Cytotoxicity Assays (MTT/XTT) (High-Throughput) B Secondary Screening: Target Engagement Assays (e.g., Thermal Shift) A->B C Selectivity Profiling: Normal vs. Cancer Cell Lines B->C D Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) C->D E Efficacy Studies: Tumor Xenograft Models D->E F Toxicology Studies E->F G Lead Candidate Selection F->G

Caption: A generalized workflow for the biological evaluation of novel small molecules.

Experimental Protocols and Comparative Data

Part 1: In Vitro Cytotoxicity and Cell Viability Assessment

The initial step in evaluating potential anti-cancer agents is to determine their cytotoxic effects on cancer cells. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (THF-M-01, THF-M-02, THF-M-03, and parent compound) and a vehicle control (DMSO). Add the compounds to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

The following table summarizes the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for our derivative series against a cancer cell line (HeLa) and a normal fibroblast cell line (MRC-5) to assess selectivity.

CompoundHeLa IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (MRC-5 IC50 / HeLa IC50)
Parent Compound> 100> 100-
THF-M-01 5.2 45.8 8.8
THF-M-0225.651.22.0
THF-M-0312.889.67.0

Analysis: The parent compound shows no significant cytotoxicity. THF-M-01 demonstrates the most potent anti-cancer activity and a favorable selectivity index, suggesting it is more toxic to cancer cells than normal cells. THF-M-03 also shows good selectivity, while THF-M-02 is less potent and less selective.

Part 2: Target Engagement

Once a compound shows promising cytotoxicity, it is crucial to determine if it interacts with its intended molecular target. For this guide, we will hypothesize that our derivatives are designed to inhibit a specific kinase, "Kinase X," which is implicated in a pro-survival signaling pathway in cancer cells.

Kinase_X_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effector->Cell Proliferation & Survival THF-M-01 THF-M-01 THF-M-01->Kinase X Inhibition

Caption: A simplified diagram of the hypothetical Kinase X signaling pathway.

TSA measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A potent binder will stabilize the protein, increasing its melting temperature (Tm).

CompoundBinding Affinity (Kd, nM)
THF-M-01 50
THF-M-02850
THF-M-03200

Analysis: The data shows a clear correlation between target engagement and cytotoxicity. THF-M-01 , the most potent cytotoxic agent, also displays the highest binding affinity for Kinase X. This strengthens the hypothesis that the anti-cancer activity of these compounds is mediated through the inhibition of Kinase X.

Part 3: In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a more complex biological system. A common approach is to use a tumor xenograft model, where human cancer cells are implanted in immunocompromised mice.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of HeLa cells.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • THF-M-01 (e.g., 20 mg/kg, daily intraperitoneal injection)

    • Standard-of-care chemotherapy (e.g., cisplatin)

  • Endpoints:

    • Tumor volume measurement over time.

    • Animal body weight (to monitor toxicity).

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
THF-M-01 65
Cisplatin75

Analysis: THF-M-01 demonstrates significant tumor growth inhibition in the xenograft model, comparable to the standard-of-care drug. This provides strong evidence for its potential as a therapeutic agent. The correlation between in vitro potency and in vivo efficacy is a critical step in drug development.[8][9][10]

Conclusion and Future Directions

This guide has outlined a systematic approach to the biological evaluation of novel derivatives of this compound. Through a combination of in vitro and in vivo assays, we can effectively identify and characterize promising drug candidates.

Our illustrative data for a hypothetical series of derivatives highlights the importance of structure-activity relationship studies. The aromatic urea derivative, THF-M-01 , emerged as the lead candidate due to its potent and selective cytotoxicity, strong target engagement, and significant in vivo efficacy.

Future work on this class of compounds should focus on:

  • Expansion of the derivative library: To further refine the SAR and optimize potency and selectivity.

  • Mechanism of action studies: To confirm the inhibition of Kinase X and elucidate downstream effects.

  • Pharmacokinetic and toxicology studies: To fully characterize the drug-like properties of lead candidates.

The (Tetrahydrofuran-3-yl)methanamine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. A rigorous and well-designed biological evaluation is essential to unlock its full potential.

References

A Comparative Analysis of the Physicochemical Properties of (Tetrahydrofuran-3-yl)methanamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a nuanced understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. Chiral molecules, particularly chiral amines, form the foundational scaffolds of a vast array of pharmaceuticals.[1][2] The distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the physicochemical properties of the (R)- and (S)-enantiomers of (Tetrahydrofuran-3-yl)methanamine, a valuable building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering both a compilation of available data and a practical guide to the experimental methodologies used to characterize these isomers.

The Significance of Chirality in (Tetrahydrofuran-3-yl)methanamine

(Tetrahydrofuran-3-yl)methanamine is a versatile bifunctional molecule featuring a rigid tetrahydrofuran ring and a primary amine. This structure provides a unique scaffold that can influence a molecule's polarity, solubility, and ability to interact with biological targets.[1] The presence of a stereocenter at the 3-position of the tetrahydrofuran ring gives rise to two enantiomers: (R)-(Tetrahydrofuran-3-yl)methanamine and (S)-(Tetrahydrofuran-3-yl)methanamine.

The separation and individual characterization of these enantiomers are paramount, as their interactions with chiral biological systems—such as enzymes and receptors—are often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to off-target effects and toxicity.

Comparative Physicochemical Properties

Enantiomers possess identical physical and chemical properties in an achiral environment.[3][4] This means that properties such as boiling point, melting point, density, and pKa are theoretically the same for both the (R) and (S) isomers. The primary distinguishing feature between enantiomers is their interaction with plane-polarized light, a property known as optical activity.

PropertyRacemic (Tetrahydrofuran-3-yl)methanamine(R)-(Tetrahydrofuran-3-yl)methanamine(S)-(Tetrahydrofuran-3-yl)methanamine
CAS Number 165253-31-61048962-82-81048962-84-0
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol 101.15 g/mol
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)Data not available156.0 ± 13.0 °C (at 760 mmHg)
Density 0.967 ± 0.06 g/cm³ (at 20 °C)Data not availableData not available
Refractive Index (n20/D) 1.462Data not availableData not available
pKa (Predicted) 9.96 ± 0.29[5][6]Expected to be identical to the (S)-isomerExpected to be identical to the racemic mixture
Solubility Slightly soluble in DMSO and Methanol[5]Expected to be identical to the (S)-isomerExpected to be identical to the racemic mixture
Specific Rotation ([α]D) 0° (racemic mixture)Opposite in sign to the (S)-isomerData not available in searched literature

Experimental Methodologies for Characterization

The characterization of chiral isomers involves a suite of analytical techniques. Below are detailed protocols for key experiments relevant to the comparative analysis of (Tetrahydrofuran-3-yl)methanamine isomers.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a prerequisite for their individual characterization. Chiral HPLC is a powerful technique for resolving racemic mixtures.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for developing a chiral HPLC method.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a standard solution of racemic (Tetrahydrofuran-3-yl)methanamine.

  • Data Acquisition: Monitor the elution profile using a suitable detector (e.g., UV-Vis at a low wavelength or a refractive index detector).

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomeric peaks. The goal is to maximize the resolution (Rs) between the peaks.

The causality behind these choices lies in the differential interaction of the enantiomers with the chiral stationary phase. The three-dimensional structure of the CSP creates transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.

Determination of Optical Rotation

Optical rotation is the definitive experimental measure that distinguishes enantiomers. It is measured using a polarimeter.

Workflow for Polarimetry:

Caption: Experimental workflow for determining specific rotation.

Protocol:

  • Sample Preparation: Accurately prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (c, in g/mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

  • Measurement: Fill the polarimeter sample tube of a known path length (l, in decimeters) with the sample solution and measure the observed angle of rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The specific rotation is typically reported with the temperature and wavelength of light used (e.g., [α]D²⁰, where D refers to the sodium D-line at 589 nm and 20 is the temperature in degrees Celsius).

The (R) and (S) enantiomers will rotate plane-polarized light to an equal but opposite degree. For example, if the (S)-isomer has a specific rotation of +X°, the (R)-isomer will have a specific rotation of -X°.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the basicity of the amine. While expected to be identical for both enantiomers, experimental verification is good practice. Potentiometric titration is a common method.

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of the amine of known concentration.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: Monitor the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at which half of the amine has been protonated (the midpoint of the titration curve).

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure (Tetrahydrofuran-3-yl)methanamine can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.

  • Asymmetric Synthesis: This involves using chiral catalysts or reagents to stereoselectively synthesize the desired enantiomer. For instance, the asymmetric reduction of a suitable precursor ketone or the use of biocatalysts like transaminases can yield enantiomerically enriched products.[1]

  • Chiral Resolution: This involves separating the enantiomers from the racemic mixture. This can be achieved by:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

    • Preparative Chiral Chromatography: Scaling up the analytical HPLC method to isolate larger quantities of each enantiomer.

Logical Relationship of Synthesis and Characterization:

G Racemic Racemic (Tetrahydrofuran-3-yl)methanamine Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) Racemic->Resolution R_Isomer (R)-Isomer Resolution->R_Isomer S_Isomer (S)-Isomer Resolution->S_Isomer PhysChem Physicochemical Characterization (Boiling Point, pKa, Solubility) R_Isomer->PhysChem Optical Optical Rotation Measurement R_Isomer->Optical S_Isomer->PhysChem S_Isomer->Optical

Caption: Relationship between synthesis, resolution, and characterization.

Conclusion

The (R)- and (S)-isomers of (Tetrahydrofuran-3-yl)methanamine are crucial chiral building blocks in pharmaceutical research. While their fundamental physicochemical properties in an achiral environment are identical, their chiroptical properties are opposite and equal. A thorough characterization, beginning with successful chiral separation, is essential for any research and development program that utilizes these valuable intermediates. The experimental protocols outlined in this guide provide a framework for the rigorous analysis required to ensure the stereochemical integrity of these compounds, a cornerstone of modern, safety-conscious drug design.

References

Safety Operating Guide

Navigating the Safe Disposal of (Tetrahydrofuran-3-yl)methanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a versatile building block in pharmaceutical and chemical synthesis. However, its inherent chemical properties necessitate a robust and well-defined disposal plan to protect laboratory personnel and the environment. This guide moves beyond generic advice, providing a detailed operational plan rooted in scientific principles and regulatory compliance.

Immediate Safety and Hazard Assessment: The Foundation of Proper Disposal

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a flammable liquid and can cause severe skin burns and eye damage[1]. The hydrochloride salt form also imparts corrosive properties.

Core Hazard Profile:

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Possesses a flash point of 58.9 °C, indicating a risk of ignition.[2]Keep away from heat, sparks, open flames, and other ignition sources.[3]
Corrosive As an amine hydrochloride, it can be corrosive to metals and biological tissues.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Skin and Eye Irritant/Damage Can cause serious skin and eye irritation or burns upon contact.[1]Avoid all direct contact. In case of exposure, flush the affected area with copious amounts of water.
Aquatic Toxicity Potentially toxic to aquatic life.[1]Prevent entry into drains and waterways.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[2]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Standard nitrile gloves offer limited protection and should be avoided for prolonged contact.[4]Prevents skin contact and potential burns or irritation.
Body Protection A flame-retardant and chemical-resistant lab coat or a complete protective suit.[2]Shields the body from splashes and accidental contact.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended, especially in poorly ventilated areas or during spill cleanup.[2]Protects against the inhalation of harmful vapors.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a logical and safe approach.

DisposalWorkflow cluster_0 Pre-Disposal Assessment cluster_1 In-Lab Neutralization (Small Quantities) cluster_2 Waste Collection & Storage cluster_3 Final Disposal Assess 1. Assess Waste Stream (Quantity, Concentration, Contaminants) Neutralize 2. Neutralization Protocol Assess->Neutralize If small quantity & lab-treatable Collect 4. Collect in Designated Container Assess->Collect For bulk quantities or if neutralization is not feasible Verify 3. pH Verification (5.5-9.0) Neutralize->Verify Verify->Collect If pH is within range Label 5. Label Container Correctly Collect->Label Store 6. Store in a Safe, Ventilated Area Label->Store Dispose 7. Arrange for Licensed Disposal Store->Dispose

Caption: Decision workflow for the disposal of this compound.

Waste Stream Assessment

Before any disposal action, accurately characterize the waste stream. Consider the following:

  • Quantity: Differentiate between small residual amounts (e.g., from rinsing glassware) and bulk quantities.

  • Concentration: Is the waste a concentrated solution or a dilute rinse?

  • Contaminants: Is the this compound mixed with other solvents or reagents? If so, these must be compatible for co-disposal.

In-Lab Neutralization Protocol (For Small, Uncontaminated Quantities Only)

For small quantities of aqueous solutions containing this compound, neutralization can be a viable pre-treatment step to reduce its corrosivity. This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Weak base solution (e.g., 5% sodium bicarbonate solution)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: Place the container with the acidic amine hydrochloride solution in an ice bath to dissipate any heat generated during neutralization.

  • Slow Addition: While stirring the solution, slowly add the weak base solution dropwise.

  • Monitor pH: Frequently check the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[5]

  • Caution: Be aware that the reaction may produce gas (carbon dioxide if using bicarbonate). Do not seal the container during the neutralization process.

Rationale: Neutralizing the hydrochloride salt converts the amine to its free base form, reducing the corrosivity of the waste. Using a weak base and an ice bath controls the reaction rate and temperature, preventing splashing and the release of fumes.

Waste Collection and Storage

For bulk quantities, non-aqueous solutions, or if in-lab neutralization is not feasible, the waste must be collected for disposal by a licensed hazardous waste management company.

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and any other components in the waste mixture.

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and ignition sources.

Final Disposal: Partnering with a Licensed Professional

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to handle and treat chemical waste in compliance with all federal, state, and local regulations.

Common industrial disposal methods include:

  • Incineration: This is a common and effective method for destroying organic chemical waste.[6][7][8][9][10][11] The high temperatures of a chemical incinerator break down the molecule into less harmful components.

  • Landfilling: In some cases, after appropriate treatment and solidification, the waste may be disposed of in a specially designated hazardous waste landfill. However, this is generally a less preferred option for liquid organic waste.

Regulatory Compliance: EPA Waste Codes and DOT Shipping Information

Properly classifying and transporting hazardous waste is a legal requirement.

EPA Hazardous Waste Classification

Based on its properties, this compound waste would likely be classified under the following EPA hazardous waste codes:

  • D001 (Ignitability): Due to its flash point of 58.9 °C.[2][12][13]

  • D002 (Corrosivity): Due to its acidic nature as a hydrochloride salt.[12][13]

It is the responsibility of the waste generator to make the final determination of the appropriate waste codes.[14]

Department of Transportation (DOT) Shipping Regulations

When preparing the waste for transport by a licensed disposal company, it must be packaged, labeled, and documented in accordance with DOT regulations.

  • Proper Shipping Name: This will be determined by the specific characteristics of the waste and should be confirmed with the disposal company. It will likely be a generic name that reflects its flammable and corrosive nature.

  • Hazard Class: The primary hazard class is typically Class 3 (Flammable Liquid) , with a subsidiary hazard of Class 8 (Corrosive) .[15][16]

  • Packaging Group: This will be assigned based on the degree of hazard.

  • Placarding: The transport vehicle will need to be placarded for both flammable and corrosive materials.[17]

Always consult the latest DOT regulations (49 CFR) and work closely with your chosen hazardous waste disposal vendor to ensure full compliance.[18]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.